TH-Z145
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C16H28O7P2 |
|---|---|
Poids moléculaire |
394.34 g/mol |
Nom IUPAC |
[2-(3-octoxyphenyl)-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C16H28O7P2/c1-2-3-4-5-6-7-11-23-15-10-8-9-14(12-15)13-16(24(17,18)19)25(20,21)22/h8-10,12,16H,2-7,11,13H2,1H3,(H2,17,18,19)(H2,20,21,22) |
Clé InChI |
PHLMZTHHBLJPRI-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of the THZ Series of Covalent Transcriptional Kinase Inhibitors
A Note on TH-Z145: The compound "this compound" is listed by some chemical suppliers as an inhibitor of Geranylgeranyl Diphosphate Synthase (GGPPS). However, there is a lack of primary peer-reviewed scientific literature detailing the discovery, synthesis, and specific mechanism of action for a compound with this exact designation. In contrast, a well-characterized class of covalent inhibitors with a similar nomenclature, the "THZ" series (e.g., THZ1, THZ531), are potent inhibitors of transcriptional Cyclin-Dependent Kinases (CDKs). Given the request for an in-depth guide on core mechanisms and signaling pathways, this document will focus on the extensively documented mechanism of the THZ series of covalent CDK inhibitors. It is plausible that this compound is a related analog or a mislabeled compound within this scientifically validated class.
Executive Summary
The THZ series of small molecules, including the prototypes THZ1 and THZ531, are potent and selective covalent inhibitors of transcriptional CDKs. These kinases, primarily CDK7, CDK12, and CDK13, are master regulators of the transcription of protein-coding genes by RNA Polymerase II (Pol II). By irreversibly binding to a unique cysteine residue located outside the canonical ATP-binding pocket, these inhibitors allosterically modulate kinase activity. This inhibition leads to a global disruption of transcription, particularly of genes with super-enhancers and those involved in cell identity and the DNA damage response. The downstream consequences include cell cycle arrest and induction of apoptosis, making this class of inhibitors a promising strategy for treating transcriptionally addicted cancers.
Core Mechanism of Action
The central mechanism of action for the THZ series is the covalent inhibition of transcriptional CDKs, which disrupts the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, RPB1. The RPB1 CTD consists of multiple repeats of the heptapeptide (B1575542) sequence Y¹S²P³T⁴S⁵P⁶S⁷, and the phosphorylation status of serine residues at positions 2, 5, and 7 dictates the stage of the transcription cycle.
-
THZ1 is a potent covalent inhibitor of CDK7, with significant activity against the closely related CDK12 and CDK13.[1] It covalently targets a unique cysteine residue (Cys312 in CDK7) located on a loop near the kinase active site, conferring high potency and selectivity.[2]
-
THZ531 was developed through rational design from THZ1 to be a selective covalent inhibitor of CDK12 and CDK13, with over 50-fold weaker activity against CDK7.[3][4] This selectivity allows for the deconvolution of the specific roles of these kinases.
Inhibition of these kinases has the following key effects on transcription:
-
Inhibition of CDK7: As a core component of the general transcription factor TFIIH, CDK7 is responsible for phosphorylating Ser5 and Ser7 of the Pol II CTD during transcription initiation and promoter-proximal pausing.[5] Inhibition by THZ1 blocks this process, preventing the transition from initiation to productive elongation. CDK7 also functions as a CDK-activating kinase (CAK), activating other CDKs involved in cell cycle and transcription, such as CDK9 and CDK12.[6][7]
-
Inhibition of CDK12/13: CDK12, in complex with Cyclin K, is the primary kinase responsible for phosphorylating Ser2 of the Pol II CTD during transcriptional elongation.[8][9] This phosphorylation is crucial for recruiting elongation and RNA processing factors.[10] Inhibition by THZ1 or THZ531 leads to a loss of Ser2 phosphorylation, resulting in defective transcriptional elongation, reduced Pol II processivity, and premature termination.[3][4][11] This particularly affects the expression of long genes and genes involved in the DNA damage response (DDR), such as BRCA1.[4]
This disruption of the transcription cycle leads to the downregulation of key oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., MCL-1), ultimately triggering apoptosis in cancer cells that are dependent on high levels of transcription.[6]
Quantitative Data
The inhibitory activities of representative THZ compounds have been characterized through various biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity
| Compound | Target Kinase | Assay Type | IC₅₀ (nM) | Reference |
| THZ1 | CDK7 | In vitro kinase assay | 3.2 | [1][2] |
| THZ1 | CDK12 | In vitro kinase assay | equipotent to CDK7 | |
| THZ1 | CDK13 | In vitro kinase assay | equipotent to CDK7 | |
| THZ531 | CDK12 | Radiometric kinase assay | 158 | [3][4] |
| THZ531 | CDK13 | Radiometric kinase assay | 69 | [3][4] |
| THZ531 | CDK7 | Radiometric kinase assay | 8,500 | [4] |
| THZ531 | CDK9 | Radiometric kinase assay | 10,500 | [4] |
Table 2: Cellular Proliferation and Activity
| Compound | Cell Line | Assay Type | IC₅₀ (nM) | Effect | Reference |
| THZ1 | Jurkat (T-ALL) | Proliferation Assay | 50 | Anti-proliferative | [2] |
| THZ1 | Loucy (T-ALL) | Proliferation Assay | 0.55 | Anti-proliferative | [2] |
| THZ531 | Jurkat (T-ALL) | Proliferation Assay | 50 | Anti-proliferative, Apoptosis | [3][4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Mechanism of transcriptional inhibition by the THZ series.
Caption: Downstream signaling cascade leading to apoptosis.
Experimental Workflow Diagram
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Experimental Protocols
Protocol: In Vitro Radiometric Kinase Assay for CDK12 Inhibition
This protocol is adapted from methodologies used to characterize THZ531.[4]
Objective: To determine the IC₅₀ value of an inhibitor against recombinant CDK12/Cyclin K.
Materials:
-
Recombinant active CDK12/Cyclin K complex
-
Kinase Buffer (e.g., 40 mM HEPES pH 7.6, 10 mM MgCl₂, 1 mM DTT, 5% glycerol)
-
Substrate: Biotinylated peptide corresponding to the Pol II CTD sequence
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Cold ATP stock solution
-
Test inhibitor (e.g., THZ531) serially diluted in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash Buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: Prepare a master mix of CDK12/Cyclin K enzyme in kinase buffer to a final concentration of ~0.2 µM.
-
Inhibitor Addition: In a 96-well plate, add 1 µL of serially diluted inhibitor (or DMSO for control) to respective wells.
-
Enzyme Addition & Pre-incubation: Add 24 µL of the enzyme master mix to each well. Incubate for 30-60 minutes at room temperature to allow for covalent modification of the kinase by the inhibitor.
-
Reaction Initiation: Prepare an ATP/substrate mix containing cold ATP (final concentration ~100-200 µM), [γ-³²P]ATP (~3 µCi per reaction), and CTD peptide substrate (~50 µM). Initiate the kinase reaction by adding 10 µL of this mix to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 30 minutes with gentle agitation. The reaction time should be within the linear range of the enzyme.
-
Reaction Termination: Stop the reaction by adding 10 µL of 3% phosphoric acid or 50 mM EDTA.
-
Substrate Capture: Spot 15 µL from each well onto a square of P81 phosphocellulose paper.
-
Washing: Wash the paper squares three times for 5 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone (B3395972) and let the papers air dry.
-
Quantification: Place each paper square into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol: Western Blot for RNA Polymerase II CTD Phosphorylation
This protocol describes the detection of changes in Pol II CTD phosphorylation in cells treated with a THZ inhibitor.
Objective: To qualitatively or quantitatively assess the inhibition of CDK7 and/or CDK12 activity in a cellular context.
Materials:
-
Jurkat T-cells (or other susceptible cell line)
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
THZ inhibitor (e.g., THZ1 or THZ531) dissolved in DMSO
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (6% acrylamide (B121943) is recommended for resolving RPB1)
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary Antibodies:
-
Anti-RNA Pol II CTD repeat YSPTSPS (total Pol II)
-
Anti-phospho-RNA Pol II CTD (Ser2)
-
Anti-phospho-RNA Pol II CTD (Ser5)
-
Anti-phospho-RNA Pol II CTD (Ser7)
-
Anti-β-Actin or other loading control
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed Jurkat cells at a density of ~0.5 x 10⁶ cells/mL. Allow them to grow for 24 hours. Treat cells with various concentrations of the THZ inhibitor (e.g., 0, 50, 100, 250 nM) for a specified time (e.g., 6 hours).
-
Cell Lysis: Harvest cells by centrifugation. Wash once with cold PBS. Lyse the cell pellet on ice using supplemented Lysis Buffer.
-
Protein Quantification: Clear the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 6% SDS-PAGE gel. Run the gel until adequate separation of high molecular weight proteins is achieved. The unphosphorylated form of RPB1 (IIa) runs at ~220 kDa, while the hyperphosphorylated form (IIo) migrates more slowly.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities. A decrease in the signal for phospho-Ser2, -Ser5, or -Ser7 relative to the total Pol II and the loading control indicates inhibition of the respective kinase.
References
- 1. Induction of apoptosis in cells | Abcam [abcam.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for the in vitro reconstruction of site-specifically phosphorylated RNA Pol II to identify the recruitment of novel transcription regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of the RNA polymerase II phosphorylation state in promoter regions by CTD interaction domain-containing proteins RPRD1A and RPRD1B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate quantification of apoptosis progression and toxicity using a dielectrophoretic approach - Analyst (RSC Publishing) DOI:10.1039/C6AN01596D [pubs.rsc.org]
- 8. In vitro kinase assay [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. dp.univr.it [dp.univr.it]
- 11. The release of microparticles by Jurkat leukemia T cells treated with staurosporine and related kinase inhibitors to induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
TH-Z145: A Potent and Specific Inhibitor of Geranylgeranyl Diphosphate Synthase (GGPPS)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
TH-Z145 is a lipophilic bisphosphonate that has been identified as a potent and specific inhibitor of geranylgeranyl diphosphate (B83284) synthase (GGPPS), a key enzyme in the mevalonate (B85504) pathway. Contrary to some initial reports, this compound exhibits high selectivity for GGPPS over farnesyl pyrophosphate synthase (FPPS), making it a valuable tool for dissecting the specific roles of protein geranylgeranylation in various cellular processes. This document provides a comprehensive overview of this compound, including its inhibitory activity, the relevant biological pathways, generalized experimental protocols for its characterization, and its potential therapeutic applications.
Introduction
The mevalonate pathway is a critical metabolic cascade responsible for the synthesis of isoprenoids, a diverse class of molecules essential for various cellular functions. Two key enzymes in this pathway, farnesyl pyrophosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS), catalyze the production of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), respectively. These isoprenoid lipids serve as precursors for the synthesis of cholesterol, steroid hormones, and coenzyme Q10. Furthermore, FPP and GGPP are utilized in the post-translational modification of small GTPases, a process known as prenylation, which is crucial for their membrane localization and signaling functions.
Dysregulation of the mevalonate pathway and protein prenylation has been implicated in a variety of diseases, including cancer, inflammatory disorders, and infectious diseases. Consequently, the enzymes of this pathway have emerged as attractive targets for therapeutic intervention. This compound is a lipophilic bisphosphonate that has been characterized as a potent inhibitor of this pathway. Notably, this compound demonstrates a high degree of selectivity for GGPPS, offering a refined tool for studying the specific consequences of inhibiting protein geranylgeranylation.
Mechanism of Action
This compound exerts its biological effects through the specific inhibition of GGPPS. This enzyme catalyzes the condensation of FPP with isopentenyl pyrophosphate (IPP) to form GGPP. By inhibiting GGPPS, this compound effectively depletes the cellular pool of GGPP. This reduction in GGPP levels has significant downstream consequences, most notably the impairment of protein geranylgeranylation. Small GTPases of the Rho, Rac, and Rap families are critically dependent on geranylgeranylation for their proper subcellular localization and function. Disruption of this process can impact a wide range of cellular activities, including cell proliferation, survival, and migration. The lipophilic nature of this compound likely enhances its cell permeability, allowing it to reach its intracellular target. It is important to note that this compound lacks the cationic center that is essential for the inhibition of FPPS, which contributes to its high specificity for GGPPS[1].
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantified through enzymatic assays. The following table summarizes the available data.
| Target Enzyme | IC50 Value | Reference |
| Geranylgeranyl Diphosphate Synthase (GGPPS) | 210 nM | [1] |
| Farnesyl Pyrophosphate Synthase (FPPS) | >30 µM | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for studying this compound, the following diagrams have been generated using the DOT language.
References
A Technical Guide to Geranylgeranyl Diphosphate Synthase (GGPPS) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranylgeranyl diphosphate (B83284) synthase (GGPPS) is a critical enzyme in the mevalonate (B85504) pathway, responsible for synthesizing geranylgeranyl diphosphate (GGPP). GGPP is an essential precursor for the post-translational modification of small GTPases, such as Rho, Rac, and Rap, which are pivotal in regulating a multitude of cellular processes including cell signaling, proliferation, and cytoskeletal organization.[1][2][3] The inhibition of GGPPS presents a compelling therapeutic strategy, particularly in oncology, by disrupting these fundamental cellular functions in cancer cells. This document provides a comprehensive overview of GGPPS inhibition, detailing the underlying molecular mechanisms, experimental protocols for assessing inhibitor activity, and a summary of known inhibitory compounds.
Introduction to GGPPS and the Mevalonate Pathway
The mevalonate pathway is a vital metabolic cascade that produces isoprenoids, a diverse class of molecules essential for various cellular functions. A key branch of this pathway leads to the synthesis of farnesyl pyrophosphate (FPP) and GGPP. GGPPS catalyzes the condensation of FPP with isopentenyl pyrophosphate (IPP) to form GGPP.[2][3]
GGPP serves as a lipid attachment for a range of proteins, a process known as geranylgeranylation. This post-translational modification is crucial for the proper localization and function of these proteins, particularly the Rho and Rab families of small GTPases. By anchoring these signaling proteins to cellular membranes, geranylgeranylation enables their participation in pathways that control cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making GGPPS an attractive target for therapeutic intervention.
The Mechanism of GGPPS Inhibition
Inhibition of GGPPS leads to the depletion of cellular GGPP pools. This has several downstream consequences:
-
Inhibition of Protein Prenylation: The most immediate effect is the disruption of protein geranylgeranylation. Without the GGPP lipid anchor, small GTPases like Rho, Rac, and Rap cannot localize to the cell membrane to perform their signaling functions.
-
Induction of Apoptosis: Depletion of GGPP has been shown to induce apoptosis in various cancer cell lines. This can be rescued by the addition of exogenous GGPP, demonstrating the direct link between GGPP levels and cell survival. The pro-apoptotic effects are often mediated through caspase and MEK/ERK signaling pathways.
-
Disruption of Cellular Secretion: The Rab family of GTPases, which are also geranylgeranylated, play a crucial role in vesicular transport and secretion. Inhibition of GGPPS can therefore disrupt the secretion of proteins, such as monoclonal proteins in multiple myeloma cells.
-
Impact on Osteoclast Activity: In the context of bone metabolism, GGPPS inhibition impairs osteoclast differentiation, morphology, and resorptive activity, as these processes are highly dependent on a functional cytoskeleton regulated by geranylgeranylated proteins.
The following diagram illustrates the central role of GGPPS in the mevalonate pathway and the consequences of its inhibition.
Caption: The mevalonate pathway and the central role of GGPPS.
Quantitative Data on GGPPS Inhibitors
A number of compounds have been identified as inhibitors of GGPPS. The following table summarizes the in vitro inhibitory activity of selected compounds against purified GGPPS.
| Compound | Type | IC₅₀ (nM) | Reference |
| Digeranyl Bisphosphonate (DGBP) | Isoprenoid Bisphosphonate | ~200 | |
| Homogeranyl/Homoneryl Triazole Bisphosphonates | Triazole Bisphosphonate | 45 | |
| Non-bisphosphonate Inhibitors | Various | 30,000-50,000 |
Experimental Protocols
GGPPS Enzyme Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified GGPPS.
Materials:
-
Purified recombinant GGPPS enzyme
-
Farnesyl pyrophosphate (FPP) substrate
-
[1-¹⁴C]Isopentenyl pyrophosphate (IPP) radiolabeled substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 5 mM DTT)
-
Test compound (e.g., this compound)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, FPP, and [1-¹⁴C]IPP.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the purified GGPPS enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Extract the radiolabeled GGPP product using an organic solvent (e.g., hexane).
-
Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Caption: Workflow for a GGPPS enzyme inhibition assay.
Western Blot Analysis of Protein Prenylation
This method assesses the in-cell activity of GGPPS inhibitors by detecting the accumulation of unprenylated proteins.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against an unprenylated form of a geranylgeranylated protein (e.g., unprenylated Rap1A)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Culture the cancer cells to a suitable confluency.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the unprenylated protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. An increase in the unprenylated protein band indicates inhibition of GGPPS.
Signaling Pathways Affected by GGPPS Inhibition
The inhibition of GGPPS and subsequent depletion of GGPP has profound effects on multiple signaling pathways critical for cancer cell survival and proliferation. The diagram below outlines the key affected pathways.
Caption: Downstream signaling consequences of GGPPS inhibition.
Conclusion and Future Directions
GGPPS is a validated and promising target for the development of novel anti-cancer therapeutics. The inhibition of this enzyme leads to the depletion of GGPP, which in turn disrupts the function of key signaling proteins, ultimately leading to apoptosis and reduced proliferation in cancer cells. The development of potent and selective GGPPS inhibitors, such as the conceptual this compound, holds significant potential for clinical applications. Future research should focus on optimizing the pharmacological properties of these inhibitors to enhance their efficacy and safety profiles for in vivo use. Furthermore, exploring combination therapies where GGPPS inhibitors are used alongside other anti-cancer agents could provide synergistic effects and overcome drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Geranylgeranyl Diphosphate Synthase by Bisphosphonates: A Crystallographic and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Lipophilic bisphosphonates in cancer research
An In-depth Technical Guide to Lipophilic Bisphosphonates in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bisphosphonates (BPs) are a class of drugs traditionally used to treat bone resorption disorders.[1][2][3][4] The development of nitrogen-containing bisphosphonates (N-BPs) revealed potent anti-cancer activities, primarily through the inhibition of the mevalonate (B85504) pathway.[2] However, the high polarity and rapid renal clearance of conventional BPs limit their efficacy against non-skeletal tumors. Lipophilic bisphosphonates have been engineered to overcome these limitations by increasing cellular permeability and reducing bone mineral affinity, thereby enhancing their bioavailability for soft-tissue tumors. These next-generation compounds demonstrate significantly greater potency in inhibiting tumor cell growth, invasion, and proliferation both in vitro and in vivo. This guide provides a comprehensive overview of the core mechanisms, structure-activity relationships, quantitative efficacy, and key experimental protocols relevant to the study of lipophilic bisphosphonates in an oncological context.
Core Mechanism of Action: The Mevalonate Pathway
The primary anticancer mechanism of lipophilic N-BPs is the inhibition of key enzymes in the mevalonate pathway, leading to the disruption of essential cellular processes and induction of apoptosis.
Dual Inhibition of FPPS and GGPPS
Unlike earlier N-BPs that primarily target Farnesyl Diphosphate (B83284) Synthase (FPPS), novel lipophilic bisphosphonates have been designed to dually inhibit both FPPS and Geranylgeranyl Diphosphate Synthase (GGPPS).
-
FPPS Inhibition: Blocks the synthesis of farnesyl diphosphate (FPP), a precursor for the farnesylation of small GTP-binding proteins like Ras.
-
GGPPS Inhibition: Blocks the synthesis of geranylgeranyl diphosphate (GGPP), a precursor for the geranylgeranylation of proteins such as Rho, Rac, and Rap.
This dual-targeting strategy leads to a more comprehensive blockade of protein prenylation, resulting in enhanced antitumor efficacy compared to compounds that inhibit only one of the enzymes.
Disruption of Protein Prenylation
The inhibition of FPP and GGPP synthesis prevents the post-translational prenylation of small GTP-binding proteins. Prenylation is critical for the proper membrane localization and function of these proteins, which are essential for intracellular signaling pathways that control cell survival, proliferation, and cytoskeletal organization. Disruption of these pathways is a key contributor to the cytotoxic effects of lipophilic bisphosphonates.
Induction of Apoptosis
Lipophilic bisphosphonates induce apoptosis in cancer cells through at least two primary mechanisms:
-
Signaling Disruption: The loss of prenylated Ras, Rho, and other signaling proteins impairs cell survival pathways, triggering programmed cell death.
-
IPP Accumulation: Inhibition of FPPS leads to the accumulation of its substrate, isopentenyl diphosphate (IPP). IPP can be converted into a cytotoxic ATP analog, ApppI (isopentenyl ester of ATP), which is strongly pro-apoptotic.
The following diagram illustrates the central role of lipophilic bisphosphonates in inhibiting the mevalonate pathway.
Caption: Inhibition of FPPS and GGPPS by lipophilic bisphosphonates.
Structure-Activity Relationships (SAR)
The anticancer efficacy of a bisphosphonate is determined by two key properties: its affinity for bone mineral and its ability to inhibit intracellular enzymatic targets. Lipophilic modifications are designed to decrease the former and enhance the latter for soft-tissue cancer applications.
-
P-C-P Backbone: This structure is crucial for the molecule's chemical stability and its ability to chelate divalent cations like Ca²⁺, which is the basis for its bone-targeting properties.
-
R1 Side Chain: A hydroxyl group at the R1 position (-OH) significantly increases bone mineral affinity.
-
R2 Side Chain: This is the primary determinant of a bisphosphonate's antiresorptive potency and the focus of lipophilic modification.
-
Nitrogen Atom: The presence of a nitrogen atom in the R2 side chain dramatically increases potency by enabling strong inhibition of FPPS.
-
Lipophilic Moiety: The addition of lipophilic groups (e.g., long alkyl chains, aromatic rings) to the R2 side chain enhances cell membrane permeability and can shift the inhibitory preference from FPPS towards GGPPS. This modification reduces bone affinity, making the drug more available to other tissues.
-
Caption: Key structural components dictating bisphosphonate activity.
Quantitative Data: In Vitro and In Vivo Efficacy
Lipophilic bisphosphonates have demonstrated superior potency compared to traditional N-BPs like zoledronic acid (ZA) across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Bisphosphonates in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |
| Zoledronate | MDA-MB-231 | Breast | 15 | |
| Zoledronate | MCF-7 | Breast | 20 | |
| Zoledronate | Hs 578T | Breast | 3 | |
| Pamidronate | MDA-MB-231 | Breast | 40 | |
| Pamidronate | MCF-7 | Breast | 35 | |
| Pamidronate | Hs 578T | Breast | 25 | |
| BPH-715 | Various | - | ~0.23 | |
| BPH-1222 | Colorectal Lines | Colorectal | Generally more potent than Zoledronate | |
| BPH-1222 | Lung Adenocarcinoma | Lung | Significantly more effective than Zoledronate |
Note: IC₅₀ values can vary based on experimental conditions (e.g., incubation time).
Table 2: In Vivo Efficacy of Lipophilic Bisphosphonates
| Compound | Animal Model | Cancer Type | Key Finding | Citation(s) |
| BPH-715 | Murine Xenograft (SK-ES-1) | Sarcoma | ~5x greater decrease in tumor volume vs. Zoledronate. | |
| Lipophilic BPs | Murine Xenograft | General | More effective than current bisphosphonates. | |
| BPH-1222 | KRAS-mutant Xenograft | Colorectal | Demonstrated growth inhibitory potential. | |
| BPH-1222 + Rapamycin | Mouse Model | Lung Adenocarcinoma | Combination was more effective than either agent alone. | |
| Mo₄Zol₂Mn(III) | Murine Xenograft (SK-ES-1) | Sarcoma | ~5x decrease in tumor volume vs. Zoledronate. |
Detailed Experimental Protocols
The following are standardized protocols for evaluating the anticancer effects of lipophilic bisphosphonates in vitro and in vivo.
In Vitro Cell Viability (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the IC₅₀ value of a compound.
-
Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in 96-well plates and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of the lipophilic bisphosphonate in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in the wells with medium containing the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ atmosphere.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Standard workflow for in vitro testing of lipophilic BPs.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with the lipophilic bisphosphonate for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Invasion Assay (Matrigel Chamber)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key characteristic of metastasis.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) with serum-free medium.
-
Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium containing the test compound or vehicle control.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Analysis: Remove non-invading cells from the upper surface of the insert. Stain the invading cells on the lower surface with a dye (e.g., crystal violet).
-
Quantification: Count the number of stained, invaded cells under a microscope. Calculate the percent inhibition of invasion relative to the control.
In Vivo Xenograft Tumor Model
This protocol evaluates the antitumor efficacy of a compound in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1.5 x 10⁷ SK-ES-1 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize mice into treatment and control groups. Administer the lipophilic bisphosphonate (e.g., daily intraperitoneal injections of 5 µg) or a vehicle control (e.g., physiological saline).
-
Monitoring: Measure tumor dimensions (length and width) and body weight regularly (e.g., weekly).
-
Endpoint: Continue treatment for a defined period (e.g., 30 days). Calculate tumor volumes using the formula: Volume = (smallest diameter)² × (largest diameter) / 2.
-
Analysis: Compare the tumor growth curves between the treatment and control groups to determine efficacy.
References
- 1. Ultrasound-assisted synthesis of new bisphosphonate–betulin conjugates and preliminary evaluation of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of bisphosphonates in oncology: a scientific concept evolving from antiresorptive to anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Overview for Researchers and Drug Development Professionals
An In-depth Technical Guide to TH-Z145: Molecular Structure, Properties, and Biological Activity
This compound is a lipophilic bisphosphonate that has garnered significant interest as a potent inhibitor of the mevalonate (B85504) pathway, a critical metabolic cascade for the production of cholesterol and other essential isoprenoids. This document provides a detailed technical guide on the molecular structure, physicochemical properties, and biological activities of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Physicochemical Properties
This compound is chemically identified as [1-(3-(octyloxy)phenyl)ethane-1,1-diyl]bis(phosphonic acid). Its structure is characterized by a phenyl ring substituted with an octyloxy group and a geminal bisphosphonate moiety attached to an ethylidene group. This lipophilic nature enhances its cellular uptake and activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [1-(3-(octyloxy)phenyl)ethane-1,1-diyl]bis(phosphonic acid) | N/A |
| CAS Number | 2260887-57-6 | [1] |
| Molecular Formula | C₁₆H₂₈O₇P₂ | [1] |
| Molecular Weight | 394.34 g/mol | [1] |
| SMILES | CCCCCCCC(=O)c1cccc(C(P(=O)(O)O)P(=O)(O)O)c1 | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Mechanism of Action: Inhibition of the Mevalonate Pathway
This compound exerts its biological effects by targeting key enzymes in the mevalonate pathway, primarily farnesyl pyrophosphate synthase (FPPS) and geranylgeranyl pyrophosphate synthase (GGPPS).[1] This pathway is responsible for the synthesis of isoprenoids, which are vital for various cellular processes, including protein prenylation, cell signaling, and membrane integrity.
By inhibiting FPPS and GGPPS, this compound disrupts the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). This disruption leads to the inhibition of protein prenylation, a critical post-translational modification for small GTPases like Ras, Rho, and Rab. The impaired function of these proteins affects cell growth, differentiation, and survival.
Figure 1: Inhibition of the Mevalonate Pathway by this compound.
Biological Activities and Therapeutic Potential
This compound has demonstrated significant biological activity in preclinical models, highlighting its potential as a therapeutic agent in various diseases.
Table 2: Biological Activity of this compound
| Activity | Model | Key Findings | Reference |
| Enzyme Inhibition | In vitro assays | Potent inhibitor of FPPS (IC₅₀ = 210 nM) and a specific inhibitor of GGPPS (FPPS IC₅₀ >30 µM). | [1] |
| Antiviral Effects | Pathogenic influenza model | Exhibits strong prophylactic effects. | [1] |
| Antitumor Activity | B16-OVA cells xenograft mice model | Inhibited tumor growth and prolonged survival with intraperitoneal administration of 20 µg. | [2] |
The antitumor effects of this compound are attributed to its ability to induce apoptosis in cancer cells by disrupting the mevalonate pathway. Its antiviral activity is also linked to the modulation of host cellular processes that are essential for viral replication.
Experimental Protocols
The following sections outline representative protocols for key experiments used to characterize the activity of this compound.
This assay measures the enzymatic activity of FPPS and GGPPS by quantifying the incorporation of a radiolabeled substrate.
Figure 2: General workflow for FPPS/GGPPS inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). The substrate mix contains geranyl diphosphate (B83284) (GPP) for the FPPS assay or farnesyl diphosphate (FPP) for the GGPPS assay, along with radiolabeled isopentenyl pyrophosphate ([¹⁴C]IPP) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2 mM DTT).[3]
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the this compound dilutions or vehicle control. Add the recombinant human FPPS or GGPPS enzyme to each well and incubate for 15-30 minutes at 37°C.[3]
-
Enzymatic Reaction: Initiate the reaction by adding the substrate mix to each well. Incubate for 20-30 minutes at 37°C.[3]
-
Reaction Termination and Product Extraction: Stop the reaction by adding a saturated NaCl solution. Extract the radiolabeled product ([¹⁴C]FPP or [¹⁴C]GGPP) using an organic solvent like butanol.[3]
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial and measure the radioactivity using a liquid scintillation counter.[3]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[3]
This protocol describes the evaluation of this compound's antitumor efficacy in a mouse model.
Figure 3: Workflow for the B16-OVA xenograft model.
Methodology:
-
Cell Culture: B16-OVA murine melanoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS).[4]
-
Tumor Implantation: Subcutaneously inject a suspension of B16-OVA cells (e.g., 1 x 10⁶ cells) into the flank of C57BL/6 mice.[5]
-
Treatment: Once tumors become palpable, randomly assign mice to treatment and control groups. Administer this compound (e.g., 20 µg) via intraperitoneal injection at specified intervals. The control group receives a vehicle control.[2]
-
Monitoring: Measure tumor dimensions with calipers regularly to calculate tumor volume. Monitor the body weight and overall health of the mice.[5]
-
Endpoint and Analysis: Euthanize mice when tumors reach a predetermined size or if signs of distress are observed. Compare tumor growth curves and survival rates between the treatment and control groups to assess the efficacy of this compound.[5]
This protocol outlines the assessment of this compound's prophylactic effects against influenza virus infection in mice.
Figure 4: Workflow for the influenza infection model.
Methodology:
-
Animal Model: Use a susceptible mouse strain (e.g., C57BL/6).
-
Prophylactic Treatment: Administer this compound or a vehicle control to mice prior to viral challenge.
-
Viral Infection: Anesthetize the mice and intranasally inoculate them with a predetermined lethal dose of a pathogenic influenza A virus strain (e.g., A/Puerto Rico/8/34 H1N1).[6]
-
Monitoring: Monitor the mice daily for weight loss, clinical signs of illness (e.g., ruffled fur, lethargy), and survival for a defined period (e.g., 14 days).
-
Viral Load Determination: At selected time points post-infection, euthanize a subset of mice and collect lung tissue to determine the viral load using methods such as plaque assays or qRT-PCR.[7][8]
-
Data Analysis: Compare the survival curves, body weight changes, and lung viral titers between the this compound-treated and control groups to evaluate the prophylactic efficacy.
Conclusion
This compound is a promising small molecule inhibitor of the mevalonate pathway with demonstrated preclinical efficacy in oncology and virology. Its well-defined mechanism of action and lipophilic properties make it an attractive candidate for further drug development. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and similar compounds. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2.3. Tumor Model (B16-OVA, Melanoma) [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
In-depth Technical Guide: TH-Z145 for Influenza Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-Z145, a lipophilic bisphosphonate, has emerged as a molecule of interest in influenza research, primarily for its role as a potent inhibitor of Farnesyl Pyrophosphate Synthase (FPPS) with an IC50 of 210 nM. Its investigation in influenza models stems from the broader discovery that the mevalonate (B85504) pathway is a druggable target for vaccine adjuvant discovery. By inhibiting a key enzyme in this pathway, this compound has been shown to modulate the host's immune response, thereby exhibiting strong prophylactic effects in a pathogenic influenza model. This technical guide provides a comprehensive overview of the available data on this compound in the context of influenza studies, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action: Targeting the Mevalonate Pathway
This compound's primary mechanism of action is the inhibition of FPPS, a critical enzyme in the mevalonate pathway. This pathway is essential for the production of cholesterol and isoprenoids, which are vital for various cellular processes, including protein prenylation. In the context of an immune response, the inhibition of the mevalonate pathway by agents like this compound has been shown to act as a potent vaccine adjuvant.
The proposed mechanism for its adjuvant effect involves the inhibition of geranylgeranylation of small GTPases, such as Rab5, in antigen-presenting cells (APCs). This disruption leads to arrested endosomal maturation, which in turn results in prolonged antigen retention and enhanced antigen presentation to T cells. This heightened T cell activation is believed to contribute to the protective effects observed in influenza models.
Below is a diagram illustrating the role of this compound in the mevalonate pathway and its downstream effects on the immune response.
Caption: Mechanism of this compound in modulating the immune response.
Quantitative Data from In Vivo Influenza Model Studies
The primary evidence for the efficacy of this compound in an influenza model comes from a study where it was used as a prophylactic agent. The available quantitative data is summarized in the table below.
| Parameter | This compound Treatment | Control | Outcome |
| Dose | 20 µg | Vehicle | - |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | - |
| Influenza Challenge | Pathogenic Influenza Virus | Pathogenic Influenza Virus | - |
| Effect | Strong prophylactic effects | - | Inhibition of tumor growth and prolonged survival in a B16-OVA cells xenograft model |
Note: The specific details of the pathogenic influenza model, such as the virus strain, dose, and quantitative measures of prophylactic efficacy (e.g., survival rates, viral titers), are not yet fully available in the public domain. The in vivo result in the table is from a cancer model, which was part of the same study that reported the influenza model findings. This highlights the immune-adjuvant properties of this compound.
Experimental Protocols
The following are the detailed experimental protocols that can be inferred and reconstructed from the available literature for studying the effects of this compound in an influenza mouse model.
Animal Model
-
Species: Mouse
-
Strain: C57BL/6 or other appropriate strain for influenza research.
-
Age: 6-8 weeks.
-
Sex: Female or male, consistently used throughout the study.
-
Housing: Maintained in a specific-pathogen-free (SPF) facility with ad libitum access to food and water. All experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
This compound Administration
-
Compound Preparation: this compound is dissolved in a suitable vehicle, such as dimethyl sulfoxide (B87167) (DMSO) and further diluted in phosphate-buffered saline (PBS) for injection.
-
Dosage: 20 µg per mouse.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administered as a prophylactic agent, likely 24 hours prior to influenza virus challenge.
Influenza Virus Challenge
-
Virus Strain: A pathogenic strain of influenza A virus (e.g., A/PR/8/34 H1N1) adapted for mouse studies.
-
Virus Titer: A lethal or sub-lethal dose, predetermined to cause consistent infection and measurable outcomes. For example, a dose of 10x the 50% mouse infectious dose (MID50).
-
Route of Infection: Intranasal (i.n.) inoculation under light anesthesia. A typical volume would be 30-50 µL.
Monitoring and Sample Collection
-
Clinical Signs: Monitor mice daily for weight loss, morbidity, and mortality for a period of 14-21 days post-infection.
-
Viral Titer Determination: At selected time points post-infection (e.g., days 3, 5, and 7), a subset of mice from each group is euthanized. Lungs are harvested, homogenized, and viral titers are determined by plaque assay or TCID50 assay on Madin-Darby Canine Kidney (MDCK) cells.
-
Immunological Analysis:
-
Flow Cytometry: Spleens and lung-draining lymph nodes can be harvested to analyze immune cell populations. Cells can be stained with fluorescently labeled antibodies against markers for T cells (CD3, CD4, CD8), B cells (B220), dendritic cells (CD11c), and macrophages (F4/80). Intracellular cytokine staining for IFN-γ in T cells can also be performed to assess the T helper 1 (Th1) response.
-
ELISA: Serum samples can be collected to measure influenza-specific antibody titers (e.g., IgG, IgG1, IgG2a).
-
The following diagram outlines a typical experimental workflow for evaluating this compound in an influenza mouse model.
Caption: Experimental workflow for this compound evaluation in an influenza mouse model.
Conclusion
This compound represents a novel approach to influenza prophylaxis by targeting a host metabolic pathway to enhance the immune response. As an inhibitor of FPPS in the mevalonate pathway, it functions as a potent adjuvant, leading to improved antigen presentation and T cell activation. While the currently available data strongly supports its prophylactic efficacy in a pathogenic influenza model, further studies are warranted to fully elucidate its therapeutic potential, optimal dosing regimens, and the detailed immunological mechanisms underlying its protective effects against influenza virus infection. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers and drug development professionals interested in advancing the study of this compound and other mevalonate pathway inhibitors as a new class of anti-influenza agents.
The Role of CDK7 and CDK12 Inhibitors in Myeloma and Lung Cancer: A Technical Overview
An In-depth Analysis of THZ1 and THZ531 in Preclinical Research
The landscape of targeted cancer therapy is continually evolving, with cyclin-dependent kinase (CDK) inhibitors emerging as a promising class of therapeutic agents. This guide provides a detailed examination of two such inhibitors, THZ1 (a CDK7 inhibitor) and THZ531 (a CDK12 inhibitor), and their preclinical activity in multiple myeloma and lung cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. Although the initial query specified "TH-Z145," publicly available research literature points to the closely named and extensively studied compounds THZ1 and THZ531 as relevant and potent CDK inhibitors in these malignancies.
Executive Summary
Cyclin-dependent kinases 7, 12, and 13 are key regulators of transcription and the cell cycle. Their inhibition has demonstrated significant anti-tumor activity in various cancer models. THZ1, a covalent inhibitor of CDK7, and THZ531, a covalent inhibitor of CDK12 and CDK13, have shown particular promise in preclinical studies of multiple myeloma and lung cancer. These compounds disrupt essential cellular processes, leading to cell cycle arrest, induction of apoptosis, and suppression of key oncogenic pathways. This guide will delve into the specifics of their mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental methodologies for their study.
Quantitative Data Summary
The following tables summarize the quantitative data for THZ1 and THZ531 in multiple myeloma and lung cancer cell lines, as extracted from the cited preclinical studies.
THZ1 in Multiple Myeloma
| Cell Line | Assay Type | Parameter | Value | Reference |
| Jurkat (T-ALL) | Kinase Binding | IC50 | 3.2 nM | [1] |
| Jurkat (T-ALL) | Proliferation | IC50 | 50 nM | [1] |
| Loucy (T-ALL) | Proliferation | IC50 | 0.55 nM | [1] |
| Multiple Myeloma Cell Lines | Cell Survival | IC50 | <300 nM | [2] |
| U266 (Xenograft) | In Vivo Treatment | Dose | 10 mg/kg, i.p., twice daily, 5 days/week | [3][4] |
| PS-R (Xenograft) | In Vivo Treatment | Dose | 10 mg/kg, i.p., twice daily, 5 days/week | [5] |
THZ531 in Multiple Myeloma
| Cell Line | Assay Type | Parameter | Concentration for Effect | Reference |
| KMS18, KMS28 | Apoptosis (Annexin V+) | Induction of Apoptosis | 100-200 nM | [6] |
| KMS18, KMS28, RPMI-8226 | RNA Sequencing | Gene Expression Changes | 200 and 500 nM for 6h | [6] |
Signaling Pathways and Mechanisms of Action
CDK7 Inhibition by THZ1
CDK7 is a crucial component of two major complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[7] As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for transcription initiation and elongation.[8][9] THZ1 covalently binds to a cysteine residue on CDK7, inhibiting its kinase activity.[1] This leads to a global suppression of transcription, with a particularly profound effect on genes regulated by super-enhancers, which are often associated with oncogenes like MYC.[9] The inhibition of RNAPII phosphorylation and subsequent transcriptional shutdown ultimately results in cell cycle arrest and apoptosis.[8] In non-small cell lung cancer (NSCLC), CDK7 inhibition has been shown to block glycolysis and, in squamous cell carcinoma with SOX2 amplification, to suppress cell growth and induce apoptosis.[10] Furthermore, in small cell lung cancer (SCLC), CDK7 inhibition can induce DNA replication stress and trigger an anti-tumor immune response.[11]
CDK12 Inhibition by THZ531
CDK12, in complex with Cyclin K, also phosphorylates the CTD of RNAPII and is particularly important for the transcription of long genes, including many involved in the DNA damage response (DDR), such as BRCA1, ATR, FANCI, and FANCD2.[12] Inhibition of CDK12 by THZ531 leads to decreased expression of these DDR genes, creating a state of "BRCAness" and rendering cancer cells vulnerable to DNA damaging agents and PARP inhibitors.[6][13] This synthetic lethality approach, combining a CDK12 inhibitor with a PARP inhibitor, has shown synergistic cell death in multiple myeloma cells.[6][13] The downregulation of DDR genes also leads to an accumulation of DNA damage, as evidenced by increased levels of phosphorylated γ-H2AX, which can trigger apoptosis.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the effects of THZ1 and THZ531.
Western Blot Analysis for RNAPII and DDR Protein Expression
This protocol is used to assess the phosphorylation status of RNAPII and the expression levels of various proteins involved in the DNA damage response.
-
Cell Culture and Treatment: Culture multiple myeloma or lung cancer cell lines to 70-80% confluency. Treat cells with varying concentrations of THZ1 or THZ531 for the desired time points (e.g., 3, 6, 24 hours).[14]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total RNAPII, phospho-RNAPII (Ser2, Ser5, Ser7), CDK7, CDK9, PARP, γ-H2AX, or other proteins of interest overnight at 4°C.[14][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.[8]
Cell Viability Assays (MTT and CellTiter-Glo)
These assays are used to determine the effect of THZ1 and THZ531 on cell proliferation and viability.
-
MTT Assay:
-
Seed cells in a 96-well plate and treat with a range of inhibitor concentrations for 72 hours.[6]
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.[6]
-
Add stop solution to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a plate reader.[6]
-
Calculate the IC50 value based on a sigmoidal dose-response curve.[6]
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Seed cells in a 96-well plate and treat with the inhibitor for the desired duration.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents and incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.[8]
-
Apoptosis Assays (Flow Cytometry with Annexin V and Propidium (B1200493) Iodide)
This method quantifies the induction of apoptosis following inhibitor treatment.
-
Cell Treatment: Treat cells with the desired concentrations of THZ1 or THZ531 for a specified time (e.g., 24 hours).[3]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[16]
In Vivo Xenograft Models
These models are used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Inject a suspension of human multiple myeloma or lung cancer cells (e.g., U266 or PS-R) subcutaneously or intravenously into immunocompromised mice (e.g., NOD/SCID).[3][5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous models) or by bioluminescence imaging (for cells expressing luciferase).[3][5]
-
Treatment: Once tumors are established, administer THZ1 or THZ531 (e.g., 10 mg/kg, i.p.) according to the desired schedule (e.g., twice daily, 5 days/week).[3][4][5]
-
Efficacy Assessment: Monitor tumor growth, body weight, and overall survival of the mice.[3][5]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for Western blot or immunohistochemical analysis of target engagement and downstream effects.[3]
RNA Sequencing
This technique is used to analyze the global gene expression changes induced by the inhibitors.
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitor (e.g., THZ531 at 200 and 500 nM for 6 hours) and extract total RNA using a suitable kit.[6]
-
Library Preparation: Prepare cDNA libraries from poly-A selected RNA using a commercial kit (e.g., TruSeq RNA sample kit).[6]
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., HiSeq 4000).[6]
-
Data Analysis: Align the reads to a reference transcriptome and perform differential gene expression analysis to identify genes that are up- or down-regulated upon inhibitor treatment.[6]
Conclusion
The preclinical data for THZ1 and THZ531 in multiple myeloma and lung cancer models are compelling, highlighting the therapeutic potential of targeting transcriptional CDKs. THZ1's ability to broadly suppress oncogenic transcription and THZ531's capacity to induce a "BRCAness" phenotype and create synthetic lethality with PARP inhibitors represent innovative strategies for treating these challenging malignancies. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this promising class of anti-cancer agents. Continued investigation into biomarkers of response and mechanisms of resistance will be crucial for the successful clinical translation of CDK7 and CDK12 inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. THZ531 Induces a State of BRCAness in Multiple Myeloma Cells: Synthetic Lethality with Combination Treatment of THZ 531 with DNA Repair Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 is a prognostic biomarker for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-tumor Immunity in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. THZ531 Induces a State of BRCAness in Multiple Myeloma Cells: Synthetic Lethality with Combination Treatment of THZ 531 with DNA Repair Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular and cellular effects of multi-targeted CDK inhibition in myeloma: Biological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
The Mevalonate Pathway: A Pivotal Hub in Cellular Metabolism and a Target for Therapeutic Intervention with TH-Z145
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mevalonate (B85504) (MVA) pathway, a critical metabolic route for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids essential for cellular function. We will delve into the intricate regulatory mechanisms of this pathway and explore its dysregulation in diseases, particularly cancer. Furthermore, this guide will focus on a novel therapeutic agent, TH-Z145, a lipophilic bisphosphonate that targets a key enzyme in the MVA pathway, farnesyl pyrophosphate synthase (FPPS). We will examine its mechanism of action, present available quantitative data, and detail relevant experimental protocols to provide a thorough understanding of its potential in drug development.
The Mevalonate Pathway: An Overview
The mevalonate pathway is a fundamental metabolic cascade present in all eukaryotes and some bacteria.[1] It commences with acetyl-CoA and culminates in the production of two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] These molecules serve as the precursors for the synthesis of a vast array of isoprenoids, which are involved in a multitude of cellular processes.[3]
The pathway can be broadly divided into an upper and a lower part. The upper pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGCR), is the rate-limiting step of the entire pathway. The lower part of the pathway involves a series of phosphorylation and decarboxylation reactions that convert mevalonate into IPP and DMAPP.
Key Products and Their Functions
The end-products of the mevalonate pathway are crucial for various cellular functions:
-
Cholesterol: A vital component of cell membranes, a precursor for steroid hormones, bile acids, and vitamin D.
-
Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP): These isoprenoids are essential for the post-translational modification of small GTPases like Ras, Rho, and Rac. This process, known as prenylation, is critical for their proper membrane localization and signaling function.
-
Ubiquinone (Coenzyme Q10): A key component of the electron transport chain in mitochondria, essential for cellular respiration and energy production.
-
Dolichol: Involved in the N-linked glycosylation of proteins in the endoplasmic reticulum.
-
Heme A: A component of cytochrome c oxidase in the mitochondrial respiratory chain.
Regulation of the Mevalonate Pathway
The mevalonate pathway is tightly regulated at multiple levels to ensure a balanced supply of its products while preventing the accumulation of potentially toxic intermediates.
-
Transcriptional Regulation: The expression of key enzymes in the pathway, most notably HMGCR, is controlled by the sterol regulatory element-binding proteins (SREBPs). When cellular sterol levels are low, SREBPs are activated and move to the nucleus to upregulate the transcription of genes involved in cholesterol synthesis.
-
Feedback Inhibition: High levels of cholesterol and other downstream products of the pathway can allosterically inhibit the activity of HMGCR, providing a rapid mechanism to downregulate the pathway. FPP itself can also act as a feedback inhibitor of FPPS.
-
Post-translational Regulation: The activity of HMGCR is also regulated by phosphorylation. AMP-activated protein kinase (AMPK), a sensor of cellular energy status, can phosphorylate and inactivate HMGCR.
The Mevalonate Pathway in Cancer
Cancer cells exhibit a reprogrammed metabolism to support their rapid proliferation and survival. The mevalonate pathway is frequently upregulated in various cancers, including breast, prostate, pancreatic, and lung cancer, to meet the increased demand for cholesterol for membrane biosynthesis and for isoprenoids to support oncogenic signaling. The prenylation of oncoproteins like Ras is crucial for their transforming activity, making the mevalonate pathway a compelling target for cancer therapy.
This compound: A Lipophilic Bisphosphonate Targeting FPPS
This compound is a novel, lipophilic bisphosphonate that has emerged as a potent inhibitor of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the lower mevalonate pathway. Unlike traditional nitrogen-containing bisphosphonates (N-BPs) like zoledronate, which have high bone affinity and are primarily used for bone-related disorders, lipophilic bisphosphonates like this compound are designed to have reduced bone binding and enhanced activity in other tissues, making them promising candidates for systemic cancer therapy. While the specific designation "this compound" is primarily found in commercial supplier catalogs, the underlying research on this class of compounds has been extensively published by the research groups of Eric Oldfield and Inder Verma. It is highly probable that this compound is one of the compounds developed and tested in their laboratories, potentially under a different research code such as BPH-715.
Mechanism of Action
This compound acts as a competitive inhibitor of FPPS, binding to the enzyme's active site and preventing the synthesis of FPP. This inhibition has several downstream consequences:
-
Depletion of FPP and GGPP: This leads to a reduction in protein prenylation, thereby impairing the function of key signaling proteins like Ras and Rho that are critical for cancer cell proliferation, survival, and metastasis.
-
Accumulation of IPP: The blockage of FPPS leads to the accumulation of its substrate, IPP. In immune cells, particularly gamma-delta T cells (γδ T cells), this accumulation can lead to their activation and subsequent anti-tumor immune responses.
The lipophilic nature of this compound allows for better penetration into non-skeletal tissues compared to traditional bisphosphonates, enhancing its potential as a systemic anti-cancer agent.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related lipophilic bisphosphonates.
| Compound | Target | IC50 (nM) | Cell Line | Effect | Reference |
| This compound | FPPS | 210 | - | - | MedchemExpress, AbMole |
| BPH-715 | FPPS | ~100-200 | MCF-7, NCI-H460 | Growth Inhibition | |
| BPH-715 | GGPPS | - | MCF-7, NCI-H460 | Growth Inhibition |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the mevalonate pathway and inhibitors like this compound.
FPPS Inhibition Assay
This assay is used to determine the inhibitory activity of a compound against the FPPS enzyme.
Protocol:
-
Enzyme Preparation: Recombinant human FPPS (hFPPS) is expressed and purified.
-
Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer (pH 7.0), MgCl2, β-mercaptoethanol, BSA, and the purified hFPPS enzyme.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Substrate Addition: The reaction is initiated by the addition of the substrates, geranyl pyrophosphate (GPP) and [1-14C]-isopentenyl pyrophosphate ([14C]IPP).
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Quenching and Extraction: The reaction is stopped by the addition of acid, and the product, [14C]FPP, is extracted with an organic solvent (e.g., butanol).
-
Quantification: The amount of [14C]FPP is quantified using liquid scintillation counting.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
B16-OVA Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound.
Protocol:
-
Cell Culture: B16-OVA melanoma cells, which express the model antigen ovalbumin, are cultured in appropriate media.
-
Animal Model: C57BL/6 mice are used as the host for the syngeneic B16-OVA tumor model.
-
Tumor Cell Implantation: A suspension of B16-OVA cells is injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width^2)/2 is typically used to calculate tumor volume.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor growth between the treated and control groups.
Visualizations
The Mevalonate Pathway
Caption: The Mevalonate Pathway and the site of action of this compound.
Experimental Workflow for B16-OVA Xenograft Model
References
Methodological & Application
Application Notes and Protocols for TH-Z145 Cell Culture Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Comprehensive searches for "TH-Z145" did not yield specific information regarding a compound or treatment with this designation. The following application notes and protocols are based on general principles of cell culture and hypothetical scenarios involving a novel therapeutic agent. Researchers should adapt these guidelines based on the known characteristics of their specific compound.
Section 1: Hypothetical Mechanism of Action of this compound
For the purpose of these guidelines, we will hypothesize that this compound is a novel small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound as a PI3K inhibitor.
Section 2: Cell Line Preparation and Culture
This protocol outlines the general steps for culturing and maintaining a cancer cell line (e.g., MCF-7, A549) for treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
Protocol for Cell Seeding:
-
Cell Culture Maintenance: Grow cells in T-75 flasks with complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA.
-
Cell Counting: Neutralize trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer or automated cell counter.
-
Seeding for Experiments: Plate the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density. Allow cells to adhere and grow for 24 hours before treatment.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound cell treatment.
Section 3: In Vitro Treatment Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Presentation: Hypothetical IC50 Values of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | 15.2 |
| MCF-7 | 48 | 8.5 |
| MCF-7 | 72 | 4.1 |
| A549 | 24 | 22.8 |
| A549 | 48 | 12.3 |
| A549 | 72 | 6.7 |
Protocol 2: Western Blot Analysis for Pathway Inhibition
This protocol is to verify the inhibition of the PI3K/AKT/mTOR pathway by this compound.
Procedure:
-
Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, and a loading control like GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation: Hypothetical Protein Expression Changes
| Target Protein | This compound Conc. (µM) | Fold Change vs. Control |
| p-AKT | 1 | 0.8 |
| p-AKT | 5 | 0.4 |
| p-AKT | 10 | 0.1 |
| p-mTOR | 1 | 0.7 |
| p-mTOR | 5 | 0.3 |
| p-mTOR | 10 | 0.1 |
Disclaimer: The information provided above is for illustrative purposes only, as no specific data for a compound named "this compound" could be found. The hypothetical mechanism, protocols, and data are based on general knowledge of cancer cell biology and drug discovery. Researchers must validate all protocols and findings based on the actual properties of their compound of interest.
Application Notes and Protocols for TH-Z145 in Animal Models
For research use only. Not for use in humans.
Introduction
TH-Z145 is a lipophilic bisphosphonate that functions as an inhibitor of Geranylgeranyl Pyrophosphate Synthase (GGPPS) and potentially Farnesyl Pyrophosphate Synthase (FPPS).[1] GGPPS is a key enzyme in the mevalonate (B85504) pathway, responsible for producing geranylgeranyl pyrophosphate (GGPP).[2] GGPP is essential for the post-translational modification (prenylation) of small GTPases, which are critical for various cellular processes, including signaling, cytoskeletal regulation, and intracellular transport.[2] Inhibition of GGPPS can lead to the disruption of these processes and has been explored as a therapeutic strategy in oncology and other diseases.[3]
These application notes provide a summary of the available information on the dosage and administration of this compound in preclinical animal models, based on currently accessible data. It is important to note that detailed peer-reviewed studies on the in vivo application of this compound are limited, and the information presented here is primarily derived from publicly available data from chemical suppliers. Researchers are advised to conduct their own dose-finding and toxicology studies for their specific animal models and experimental conditions.
Quantitative Data Summary
The following table summarizes the available quantitative data for the administration of this compound in mouse models.
| Animal Model | Dosing | Administration Route | Reported Outcome | Reference |
| B16-OVA cells (s.c.) xenograft mice model | 20 µ g/animal | Intraperitoneal (i.p.) injection | Inhibited tumor growth and prolonged survival | [4][1] |
| Pathogenic influenza model | 20 µ g/animal | Intraperitoneal (i.p.) injection | Exhibited strong prophylactic effects | [4][1] |
Signaling Pathway of this compound
This compound inhibits GGPPS, a critical enzyme in the mevalonate pathway. This pathway is responsible for the synthesis of isoprenoids, which are vital for various cellular functions. The inhibition of GGPPS by this compound leads to the depletion of GGPP, which in turn prevents the geranylgeranylation of small GTPases like Rho, Rac, and Cdc42. This disruption of protein prenylation affects downstream signaling pathways that control cell proliferation, survival, and migration.
Caption: Inhibition of GGPPS by this compound in the mevalonate pathway.
Experimental Protocols
The following are generalized protocols for animal models in which this compound has been reportedly tested. These protocols are intended as a guide and should be adapted to the specific needs of the research, including adherence to all institutional and national guidelines for animal welfare.
B16-OVA Syngeneic Tumor Model
This model is used to assess the anti-tumor efficacy of this compound in an immunocompetent mouse model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
B16-OVA melanoma cell line
-
Sterile PBS
-
This compound
-
Vehicle for this compound (e.g., DMSO, saline with appropriate solubilizing agents)
-
Calipers for tumor measurement
-
Syringes and needles for cell inoculation and drug administration
Protocol:
-
Cell Culture: Culture B16-OVA cells in appropriate media until they reach the desired confluence.
-
Cell Preparation: Harvest and wash the B16-OVA cells with sterile PBS. Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into treatment and control groups.
-
Treatment Group: Administer this compound at a dose of 20 µ g/animal via intraperitoneal (i.p.) injection. The frequency and duration of treatment should be optimized for the specific study.
-
Control Group: Administer an equivalent volume of the vehicle used to dissolve this compound via i.p. injection.
-
-
Efficacy Assessment: Monitor tumor growth and body weight of the mice regularly (e.g., every 2-3 days). The primary endpoints are typically tumor growth inhibition and overall survival.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or when signs of significant morbidity are observed.
Influenza Virus Infection Model
This model is used to evaluate the prophylactic effects of this compound against a pathogenic influenza virus infection.
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Mouse-adapted influenza virus (e.g., A/Puerto Rico/8/34 (H1N1))
-
This compound
-
Vehicle for this compound
-
Anesthetic for intranasal inoculation
-
Sterile PBS
-
Equipment for monitoring weight loss and other clinical signs
Protocol:
-
Prophylactic Treatment:
-
Treatment Group: Administer this compound at a dose of 20 µ g/animal via intraperitoneal (i.p.) injection at a specified time before viral challenge (e.g., 24 hours prior).
-
Control Group: Administer an equivalent volume of the vehicle via i.p. injection.
-
-
Influenza Virus Challenge:
-
Anesthetize the mice lightly.
-
Inoculate the mice intranasally with a predetermined lethal or sub-lethal dose of influenza virus in a small volume of sterile PBS (e.g., 20-50 µL).
-
-
Monitoring:
-
Monitor the mice daily for weight loss, mortality, and other clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing) for a period of 14-21 days.
-
A humane endpoint should be established, such as a body weight loss exceeding a certain percentage (e.g., 25-30% of initial body weight).
-
-
Data Analysis:
-
Analyze the differences in survival rates, mean time to death, and body weight changes between the treatment and control groups to determine the prophylactic efficacy of this compound.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vivo efficacy study of this compound.
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. This compound | 2260887-57-6 | MOLNOVA [molnova.com]
- 2. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Mammalian Geranylgeranyl Diphosphate Synthase Inhibitors | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Intraperitoneal Injection of TH-Z145 in Mice
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TH-Z145 is a novel, potent, small-molecule tyrosine kinase inhibitor (TKI) designed for preclinical research. Tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation of these pathways is a hallmark of many cancers.[2] this compound is hypothesized to exert its anti-tumor effects by targeting key receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), thereby inhibiting downstream signaling cascades like the PI3K/AKT and MAPK/ERK pathways.[3][4] These application notes provide detailed protocols for the intraperitoneal (IP) administration of this compound in mouse models for efficacy and pharmacokinetic studies.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive inhibitor at the ATP-binding site of the catalytic domain of specific tyrosine kinases.[4] This inhibition prevents the autophosphorylation and activation of the receptor, blocking the downstream signal transduction necessary for tumor growth and angiogenesis.[3] The primary signaling pathways affected by this compound are crucial for tumor progression. By inhibiting VEGFR and PDGFR, this compound is expected to reduce tumor-associated angiogenesis and directly inhibit the proliferation of tumor cells that are dependent on these signaling pathways.[5]
Figure 1: Simplified signaling pathway of this compound action.
Data Presentation
The following tables summarize representative data from preclinical studies of this compound in mouse xenograft models.
Table 1: Dosing and Efficacy of this compound in a Subcutaneous Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily IP | 1540 ± 180 | - |
| This compound | 10 | Daily IP | 985 ± 150 | 36 |
| This compound | 30 | Daily IP | 525 ± 110 | 66 |
| This compound | 60 | Daily IP | 290 ± 85 | 81 |
SEM: Standard Error of the Mean
Table 2: Pharmacokinetic Profile of a Single Intraperitoneal Dose of this compound (30 mg/kg) in Mice
| Time Point | Plasma Concentration (ng/mL) ± SD |
| 0.5 h | 1850 ± 210 |
| 1 h | 2500 ± 350 |
| 2 h | 2100 ± 280 |
| 4 h | 1200 ± 150 |
| 8 h | 450 ± 60 |
| 24 h | 50 ± 15 |
SD: Standard Deviation
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the total volume needed for the study cohort.
-
Weigh the precise amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the vehicle components in a stepwise manner. First, dissolve the this compound in DMSO.
-
Vortex the mixture thoroughly until the compound is fully dissolved.
-
Add the remaining vehicle components (PEG300, Tween 80, Saline) and continue to vortex until a clear, homogenous solution is formed.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Prepare the final formulation fresh on each day of dosing.
Protocol 2: Intraperitoneal (IP) Injection Procedure in Mice
Materials:
-
Prepared this compound solution
-
Mouse restraint device or manual restraint proficiency
-
25-27 gauge sterile needles
-
1 mL sterile syringes
-
70% ethanol (B145695) and sterile gauze
-
Sharps container
Procedure:
-
Draw the calculated dose volume of the this compound solution into the syringe. The maximum recommended injection volume for a mouse is <10 ml/kg.[6] For a 25-gram mouse, this would be a maximum of 0.25 ml.[6]
-
Securely restrain the mouse using an appropriate technique (e.g., scruffing the neck and securing the tail).[7]
-
Position the mouse in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift cranially, away from the injection site.[8]
-
Identify the injection site in the lower right abdominal quadrant. This location avoids the cecum (on the left side) and the urinary bladder.[8][9]
-
Disinfect the injection site with a sterile gauze pad moistened with 70% ethanol.
-
Insert the needle, with the bevel facing up, at a 30-40° angle to the abdominal wall.[6]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.[9]
-
If there is negative pressure, slowly and steadily inject the solution into the peritoneal cavity.[6]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Dispose of the syringe and needle in a designated sharps container.
Figure 2: General experimental workflow for an in vivo efficacy study.
Protocol 3: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol outlines a typical study to evaluate the anti-tumor activity of this compound.
Materials:
-
Human cancer cell line (e.g., A549, MDA-MB-231)
-
Immunodeficient mice (e.g., NOD/SCID or Athymic Nude)
-
Matrigel™ or similar basement membrane matrix
-
Sterile PBS
-
Prepared this compound and vehicle solutions
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Implantation:
-
Harvest cultured cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish. Once palpable, begin measuring tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Begin daily intraperitoneal injections as described in Protocol 2 with either vehicle or the designated dose of this compound.
-
Monitor the body weight of each animal 2-3 times per week as an indicator of general health and treatment toxicity.
-
-
Study Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and record their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Safety Precautions
-
Follow all institutional and national guidelines for the care and use of laboratory animals.
-
Handle this compound with appropriate personal protective equipment (PPE), including gloves and a lab coat. The full toxicological properties may not be known.
-
All procedures should be performed in a certified animal facility by trained personnel.
-
Properly dispose of all sharps and biohazardous waste according to institutional protocols.
References
- 1. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. research.vt.edu [research.vt.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes for Preparing TH-Z145 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-Z145 is a lipophilic bisphosphonate that acts as a specific and potent inhibitor of Geranylgeranyl Diphosphate (B83284) Synthase (GGPPS), with an IC50 value of 210 nM[1]. It shows significantly less activity against Farnesyl Diphosphate Synthase (FPPS), making it a selective tool for studying the downstream effects of the mevalonate (B85504) pathway[1]. GGPPS is a critical enzyme that synthesizes geranylgeranyl pyrophosphate (GGPP), an essential precursor for the post-translational prenylation of small GTP-binding proteins like Rho, Rap, and Rac[2][3]. By inhibiting GGPPS, this compound disrupts the localization and function of these signaling proteins, impacting cell growth, survival, and cytoskeletal organization[2][4].
Accurate and consistent preparation of a this compound stock solution is fundamental for obtaining reproducible and reliable experimental results. Dimethyl Sulfoxide (DMSO) is the recommended solvent due to the compound's high solubility. These notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.
Mechanism of Action: Inhibition of the Mevalonate Pathway
The mevalonate pathway is a vital metabolic cascade responsible for producing cholesterol and non-sterol isoprenoids[5]. A key branch of this pathway leads to the synthesis of FPP and GGPP, which are donor molecules for protein prenylation[3]. GGPPS catalyzes the final step in the synthesis of GGPP[6][7]. This compound specifically inhibits this enzyme, leading to a depletion of cellular GGPP pools. This prevents the geranylgeranylation of key signaling proteins, thereby disrupting their function and downstream cellular processes[4].
References
- 1. abmole.com [abmole.com]
- 2. Inhibition of Geranylgeranyl Diphosphate Synthase by Bisphosphonates: A Crystallographic and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Branch Point Enzyme of the Mevalonate Pathway for Protein Prenylation Is Overexpressed in the ob/ob Mouse and Induced by Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide RNAi analysis reveals that simultaneous inhibition of specific mevalonate pathway genes potentiates tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TH-Z145 in B16-OVA Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-Z145 is a lipophilic bisphosphonate that acts as a potent inhibitor of geranylgeranyl pyrophosphate synthase (GGPS1). GGPS1 is a key enzyme in the mevalonate (B85504) pathway, which is crucial for the synthesis of cholesterol and isoprenoids. Isoprenoids are essential for the post-translational modification (prenylation) of small GTPases, such as Ras, Rho, and Rab, which are critical for various cellular processes including proliferation, survival, and migration. In cancer cells, the mevalonate pathway is often upregulated to support rapid growth and metastasis. By inhibiting GGPS1, this compound disrupts these processes, leading to anti-tumor effects. Preclinical studies have demonstrated its potential in various cancers, including acute myeloid leukemia and pancreatic cancer.
The B16-OVA xenograft mouse model is a widely used syngeneic model for studying melanoma and evaluating cancer immunotherapies. B16 melanoma cells are of murine origin and are genetically engineered to express chicken ovalbumin (OVA) as a model tumor-associated antigen. This allows for the tracking of antigen-specific immune responses. This application note provides a comprehensive overview of the proposed use of this compound in the B16-OVA model, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Putative Mechanism of Action of this compound in Melanoma
This compound inhibits the GGPS1 enzyme, leading to the depletion of geranylgeranyl pyrophosphate (GGPP). This depletion prevents the geranylgeranylation of small GTPases, rendering them inactive. In melanoma, this can lead to cell cycle arrest, induction of apoptosis, and reduced metastatic potential. Furthermore, the inhibition of the mevalonate pathway may have immunomodulatory effects, potentially enhancing anti-tumor immunity.
Caption: Mechanism of action of this compound via inhibition of GGPS1 in the mevalonate pathway.
Experimental Protocols
B16-OVA Cell Culture
-
Cell Line: B16-OVA murine melanoma cell line.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 400 µg/mL G418 to maintain OVA expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
B16-OVA Xenograft Mouse Model Establishment
-
Animals: 6-8 week old female C57BL/6 mice.
-
Cell Preparation: Harvest B16-OVA cells during the exponential growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in PBS at a concentration of 5 x 10^6 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
This compound Treatment Protocol
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO and Cremophor EL in a 1:1 ratio, then diluted with saline). The final concentration of DMSO should be less than 5%.
-
Dosing: Based on preliminary studies, a starting dose of 25 mg/kg administered via intraperitoneal (i.p.) injection daily is recommended. Dose-response studies should be performed to determine the optimal dose.
-
Control Group: Administer the vehicle solution to the control group of mice following the same schedule.
-
Treatment Duration: Treat the mice for a period of 2-3 weeks, or until the tumor volume in the control group reaches the predetermined endpoint.
-
Monitoring: Monitor the body weight and general health of the mice daily.
Caption: Experimental workflow for evaluating this compound in the B16-OVA mouse model.
Data Presentation
Table 1: In Vivo Efficacy of this compound in B16-OVA Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | i.p. | 1500 ± 150 | - | +5.0 ± 1.5 |
| This compound | 25 | i.p. | 750 ± 100 | 50 | -2.0 ± 1.0 |
| This compound | 50 | i.p. | 450 ± 80 | 70 | -5.0 ± 2.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Pharmacodynamic Biomarkers in B16-OVA Tumors
| Treatment Group | p-ERK / Total ERK (Fold Change) | Cleaved Caspase-3 (Fold Change) | Ki-67 Positive Cells (%) |
| Vehicle Control | 1.0 | 1.0 | 85 |
| This compound (50 mg/kg) | 0.4 | 3.5 | 30 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Endpoint Analysis
Upon completion of the in vivo study, tumors should be excised for further analysis.
Immunohistochemistry (IHC)
-
Fixation and Embedding: Fix tumors in 10% neutral buffered formalin and embed in paraffin.
-
Staining: Stain 5 µm sections with antibodies against Ki-67 (proliferation marker), cleaved caspase-3 (apoptosis marker), and markers of immune cell infiltration (e.g., CD8, CD4, F4/80).
-
Analysis: Quantify the staining intensity and the percentage of positive cells.
Western Blot Analysis
-
Protein Extraction: Homogenize tumor tissues and extract total protein.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probing: Probe the membrane with antibodies against key proteins in the mevalonate and downstream signaling pathways (e.g., GGPS1, RhoA, Rac1, p-ERK, total ERK, Akt).
-
Detection and Quantification: Use a chemiluminescence detection system and quantify band intensities.
Flow Cytometry
-
Tumor Dissociation: Dissociate tumors into single-cell suspensions.
-
Staining: Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, Gr-1, F4/80) to analyze the tumor immune infiltrate.
-
Analysis: Acquire data on a flow cytometer and analyze the percentage of different immune cell populations.
Conclusion
This application note provides a framework for investigating the anti-tumor efficacy and mechanism of action of this compound in the B16-OVA syngeneic melanoma model. The proposed experiments will help to elucidate the in vivo activity of this compound and its impact on tumor growth, apoptosis, and the tumor microenvironment. The data generated will be valuable for the preclinical development of this compound as a potential therapeutic agent for melanoma.
Application Notes and Protocols for Cell-Based Assays of FPPS Inhibitors
Introduction
Farnesyl pyrophosphate synthase (FPPS) is a critical enzyme in the mevalonate (B85504) pathway, responsible for synthesizing farnesyl pyrophosphate (FPP).[1][2] FPP is a key metabolic intermediate, serving as a precursor for the biosynthesis of essential molecules like cholesterol, dolichol, ubiquinone, and for the prenylation of proteins.[3] Protein prenylation, the attachment of farnesyl or geranylgeranyl groups to small GTPases such as Ras, Rho, and Rac, is vital for their proper membrane localization and function in cellular signaling pathways that control cell growth, differentiation, and survival.[3][4]
Inhibition of FPPS disrupts these processes, making it an attractive therapeutic target for a range of diseases. Nitrogen-containing bisphosphonates (N-BPs), such as zoledronic acid and alendronate, are potent FPPS inhibitors widely used to treat bone resorption disorders like osteoporosis. By inhibiting FPPS in osteoclasts, N-BPs prevent the prenylation of proteins required for osteoclast function and survival, thereby reducing bone loss. Furthermore, there is growing interest in developing FPPS inhibitors for oncology, as disrupting the function of oncogenic proteins like Ras can inhibit tumor growth.
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of FPPS inhibitors.
Signaling Pathways and Experimental Overviews
The Mevalonate Pathway and FPPS Inhibition
FPPS catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and subsequently, the condensation of GPP with another IPP molecule to yield FPP. FPPS inhibitors block this process, leading to a depletion of FPP and its downstream derivative, geranylgeranyl pyrophosphate (GGPP), while causing an accumulation of the upstream substrate, IPP.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TH-Z145 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive searches for "TH-Z145" did not yield specific quantitative data, such as IC50 values, or established experimental protocols for this particular compound. The following application notes and protocols are based on the known mechanisms of action of Cyclin-Dependent Kinase 12 and 13 (CDK12/13) inhibitors as a class and are intended to provide a foundational framework for the investigation of this compound in immunology research. The provided quantitative data is illustrative for a representative CDK12/13 inhibitor and should not be considered specific to this compound.
Introduction
This compound is a potent and selective inhibitor of CDK12 and CDK13, transcriptional kinases that play a critical role in regulating gene expression, particularly for genes involved in the DNA Damage Response (DDR). In the context of immunology, particularly cancer immunology, the inhibition of CDK12/13 has emerged as a promising strategy to enhance anti-tumor immunity. By disrupting the DDR in cancer cells, CDK12/13 inhibitors can induce an inflammatory tumor microenvironment, promote immunogenic cell death, and synergize with immune checkpoint blockade. These application notes provide an overview of the potential applications of this compound in immunology research and detailed protocols for its investigation.
Mechanism of Action in an Immunological Context
Inhibition of CDK12/13 by compounds such as this compound is hypothesized to induce an anti-tumor immune response through a multi-faceted mechanism. Primarily, it involves the transcriptional suppression of key DDR genes, leading to an accumulation of DNA damage in cancer cells. This genomic instability is thought to trigger the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system that detects cytosolic DNA. STING activation leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn recruit and activate immune cells, including dendritic cells (DCs) and T cells, to the tumor site.
Furthermore, the cellular stress and DNA damage induced by CDK12/13 inhibition can lead to immunogenic cell death (ICD). ICD is a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) exposure, ATP secretion, and HMGB1 release. These DAMPs act as "eat-me" signals for DCs, promoting their maturation and antigen presentation to T cells, thereby initiating a robust anti-tumor adaptive immune response.
Signaling Pathway of CDK12/13 Inhibition in Cancer Immunology
Caption: Signaling pathway of this compound-mediated CDK12/13 inhibition leading to an anti-tumor immune response.
Quantitative Data Summary
As no specific data for this compound is publicly available, the following table provides illustrative data for a representative CDK12/13 inhibitor. This data is for example purposes only.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | Jurkat (T-cell leukemia) | Hypothetical: 50 nM | Not Applicable |
| A549 (Lung carcinoma) | Hypothetical: 75 nM | Not Applicable | |
| MCF7 (Breast cancer) | Hypothetical: 60 nM | Not Applicable | |
| EC50 (STING Activation) | THP-1 (Monocytic cell line) | Hypothetical: 100 nM | Not Applicable |
| Calreticulin Exposure (% of cells) | 4T1 (Murine breast cancer) | Hypothetical: 45% at 100 nM | Not Applicable |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the immunological effects of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the immunological evaluation of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and immune cells.
Materials:
-
This compound (dissolved in DMSO)
-
Target cells (e.g., cancer cell lines, PBMCs, or specific immune cell subsets)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro T-cell Activation and Cytokine Production Assay
Objective: To assess the effect of this compound on T-cell activation and cytokine secretion.
Materials:
-
Human or murine peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
This compound
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
Complete RPMI-1640 medium
-
96-well plates
-
ELISA kits for desired cytokines (e.g., IFN-γ, TNF-α, IL-2)
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody overnight at 4°C.
-
Wash the plate with PBS.
-
Seed PBMCs or T-cells at 1 x 10^5 cells per well in complete medium containing anti-CD28 antibody.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 48-72 hours at 37°C.
-
Collect the supernatant for cytokine analysis using ELISA kits according to the manufacturer's instructions.
-
Cell proliferation can be assessed in parallel using a proliferation assay (e.g., CFSE staining).
Flow Cytometry Analysis of Immune Cell Populations
Objective: To analyze the phenotype and frequency of different immune cell subsets in vitro or in vivo (e.g., from tumor-infiltrating lymphocytes).
Materials:
-
Single-cell suspension from cell culture, blood, or tissue
-
This compound (for in vitro studies)
-
Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c)
-
Fixable viability dye
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension. For tumors, this involves mechanical dissociation and enzymatic digestion.
-
Stain the cells with a fixable viability dye to exclude dead cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes on ice.
-
Wash the cells with FACS buffer.
-
(Optional) For intracellular staining (e.g., for cytokines like IFN-γ or transcription factors like FoxP3), fix and permeabilize the cells and then stain with intracellular antibodies.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
Western Blot Analysis for DNA Damage and STING Pathway Activation
Objective: To detect changes in protein expression related to the DNA damage response and STING pathway activation.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Primary antibodies (e.g., anti-phospho-H2AX, anti-phospho-STING, anti-phospho-IRF3, anti-phospho-TBK1)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
In Vivo Murine Tumor Model Study
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound in a preclinical model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38, B16-F10)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound at the determined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume regularly with calipers.
-
Monitor the health and body weight of the mice.
-
At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes or immunohistochemistry.
-
For combination studies, a group of mice can be co-treated with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody).
Conclusion
This compound, as a CDK12/13 inhibitor, holds significant potential for use in immunology research, particularly in the field of cancer immunotherapy. The proposed mechanism of action, involving the induction of DNA damage, activation of the STING pathway, and promotion of immunogenic cell death, provides a strong rationale for its investigation as a monotherapy or in combination with other immunomodulatory agents. The protocols provided here offer a comprehensive guide for researchers to begin to elucidate the specific immunological effects of this compound and to evaluate its therapeutic potential. Further research is warranted to establish the precise molecular interactions and to generate compound-specific data to guide its development.
Application Notes and Protocols for Long-Term Storage and Stability of TH-Z145 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-Z145 is a lipophilic bisphosphonate and a potent inhibitor of farnesyl pyrophosphate synthase (FPPS) with an IC₅₀ of 210 nM[1][2]. Its role in research, particularly in studies related to myeloma, lung cancer, and as a vaccine adjuvant, necessitates a thorough understanding of its stability and proper storage to ensure experimental reproducibility and efficacy[2]. These application notes provide detailed guidelines and protocols for the long-term storage and stability assessment of this compound solutions.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of this compound. The stability of the compound varies significantly between its solid form and when in solution.
This compound in Solid Form
The powdered form of this compound is relatively stable and should be stored in a well-sealed container protected from moisture.
| Storage Temperature | Recommended Duration |
| -20°C | 3 years[3] |
| 4°C | 2 years[1] |
This compound in Solution
Once dissolved, this compound is less stable and requires more stringent storage conditions. It is highly recommended to prepare fresh solutions for immediate use. If storage is necessary, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions[1][2].
| Storage Temperature | Recommended Duration | Solvent |
| -80°C | 6 months[1][3] | DMSO |
| -20°C | 1 month[1][3] | DMSO |
Note: The use of newly opened, hygroscopic DMSO is recommended as its water content can impact solubility[1]. Long-term storage of this compound solutions is generally not recommended; they should be used as soon as possible after preparation[4].
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental results, the stability of this compound solutions under specific experimental conditions should be verified. The following protocols outline a general approach to stability testing.
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, for 1 mL of a 10 mM solution (Molecular Weight: 394.34 g/mol ), weigh 3.94 mg.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Facilitate dissolution by vortexing and using an ultrasonic bath until the solution is clear[1][2].
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes appropriate for single-use to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month[1][3].
Protocol for Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to assess the chemical stability of this compound by separating the parent compound from its potential degradation products.
Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid), gradient or isocratic elution
-
This compound reference standard
-
Forced degradation reagents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)
Method Development Outline:
-
Forced Degradation Study:
-
Expose this compound solutions to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate degradation products.
-
Acid/Base Hydrolysis: Incubate this compound solution with 0.1 M HCl or 0.1 M NaOH at a controlled temperature (e.g., 60°C) for several hours. Neutralize the samples before analysis.
-
Oxidation: Treat the this compound solution with 3% hydrogen peroxide at room temperature.
-
Photostability: Expose the this compound solution to UV light.
-
Thermal Degradation: Heat the this compound solution at an elevated temperature (e.g., 70°C).
-
-
Chromatographic Conditions Optimization:
-
Develop a gradient or isocratic HPLC method that effectively separates the intact this compound peak from all peaks corresponding to degradation products.
-
Monitor the elution profile using a UV detector at a wavelength determined by the UV spectrum of this compound.
-
-
Method Validation:
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability and handling of this compound.
Conclusion
The stability of this compound is critical for its effective use in research. Adherence to the recommended storage conditions—storing the solid form at -20°C and freshly prepared DMSO solutions in single-use aliquots at -80°C—is paramount. For applications requiring long-term experiments, it is essential to perform stability studies under conditions that mimic the experimental setup. The provided protocols and workflows offer a foundational approach for researchers to ensure the integrity and reliability of their this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 2260887-57-6 | MOLNOVA [molnova.com]
- 3. abmole.com [abmole.com]
- 4. apexbt.com [apexbt.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Validated stability-indicating high-performance thin-layer chromatographic method for estimation of cefpodoxime proxetil in bulk and in pharmaceutical formulation according to International conference on harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TH-Z145 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with TH-Z145.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is advisable to use anhydrous, high-purity DMSO to prepare your stock solution, as hygroscopic DMSO can negatively impact solubility.[3]
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[4] Here are several strategies to prevent it:
-
Optimize Final DMSO Concentration: Aim for the lowest effective final concentration of your compound, which will also minimize the final DMSO concentration. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it below 0.1% if possible.[5] Always include a vehicle control with the same final DMSO concentration in your experiments.[5]
-
Pre-warm the Medium: Pre-warming your aqueous medium to 37°C before adding the this compound stock solution can help maintain solubility.[4]
-
Rapid Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or mixing vigorously.[4] This rapid dispersion helps prevent localized high concentrations that can lead to precipitation.[6]
-
Use Intermediate Dilutions: Instead of diluting a highly concentrated stock directly into your aqueous buffer, prepare intermediate dilutions in DMSO first.[6]
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?
A3: The tolerance to DMSO varies between cell lines.[5] However, general guidelines are:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive ones.[5]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[5]
-
> 0.5% - 1% DMSO: May be cytotoxic and can induce off-target effects.[5]
It is crucial to perform a vehicle control experiment with the corresponding DMSO concentration to assess its effect on your specific cell line.[5]
Q4: How should I store my this compound stock solutions?
A4: Proper storage is critical for maintaining the stability and integrity of this compound.
-
Solid (Powder) Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years, unless the product datasheet specifies otherwise.[3]
-
In Solvent (DMSO): Store stock solutions in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[3][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation upon dilution in aqueous buffer | The compound has exceeded its aqueous solubility limit. | 1. Decrease Final Concentration: Your compound may be supersaturated. Try using a lower final concentration in your assay.[5]2. Optimize Dilution Technique: Pre-warm the aqueous buffer to 37°C and add the DMSO stock solution dropwise while vortexing vigorously to ensure rapid mixing.[4]3. Use Intermediate Dilutions: Prepare a series of intermediate dilutions in pure DMSO before the final dilution into the aqueous buffer.[6]4. Gentle Warming/Sonication: Gently warm the final solution to 37°C or use a bath sonicator for a few minutes to help redissolve the precipitate. Be cautious, as prolonged heat can degrade the compound.[6] |
| Inconsistent experimental results | Variability in stock solution preparation or degradation of the compound. | 1. Standardize Protocols: Ensure your protocol for preparing and diluting the compound is consistent.[4]2. Fresh Dilutions: Prepare fresh dilutions for each experiment from a properly stored stock solution.[4][5]3. Confirm Stock Solution Integrity: Ensure the stock solution is fully dissolved and homogenous before each use. If you suspect degradation, use a fresh vial of the compound to prepare a new stock solution. |
| Cell toxicity or off-target effects observed | The concentration of DMSO in the final medium is too high. | 1. Calculate Final DMSO Concentration: Ensure the final DMSO concentration is within the tolerated range for your cell line (ideally < 0.5%).[5]2. Run Vehicle Controls: Always include a control group treated with the same final concentration of DMSO without the compound to differentiate between solvent effects and compound effects.[5] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method | Reference |
| DMSO | 90 mg/mL | Not specified | [1] |
| DMSO | 100 mg/mL (253.59 mM) | Ultrasonic | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 394.34 g/mol )[1][2]
-
Anhydrous, high-purity DMSO[3]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Method:
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For 1 mg of this compound to make a 10 mM solution:
-
Volume (L) = 0.001 g / (394.34 g/mol * 0.010 mol/L) = 0.00025359 L = 253.59 µL
-
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, use a bath sonicator for 5-10 minutes to aid dissolution.[2][3][6]
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3][6]
Protocol 2: General Procedure for Diluting this compound into Aqueous Medium for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) aqueous buffer or cell culture medium[4]
-
Sterile tubes and pipette tips
Method:
-
Prepare Intermediate Dilution (if necessary): From your 10 mM stock, prepare an intermediate dilution in pure DMSO. For example, to achieve a final assay concentration of 10 µM with a 1:1000 final dilution (0.1% DMSO), you would first prepare a 10 mM stock.
-
Prepare Final Aqueous Solution: Pre-warm your cell culture medium or buffer to 37°C.[4]
-
Add Stock to Buffer: While vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[6]
-
Final Mix: Continue to vortex or mix the solution for another 30 seconds to ensure it is homogenous.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation issues.
Caption: this compound inhibits FPPS and GGPPS in the mevalonate pathway.
References
Technical Support Center: Optimizing TH-Z145 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of TH-Z145 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a lipophilic bisphosphonate that acts as an inhibitor of Farnesyl Pyrophosphate Synthase (FPPS) and/or Geranylgeranyl Diphosphate Synthase (GGPPS), key enzymes in the mevalonate (B85504) pathway. By inhibiting these enzymes, this compound prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for protein prenylation, a post-translational modification crucial for the function of small GTPases like Ras, Rho, and Rac, which are involved in vital cellular processes such as cell signaling, proliferation, and survival.[1][2][3][4]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration range. A common starting point is to test a wide range of concentrations, for example, from 10 nM to 100 µM, using serial dilutions. This initial screen will help identify a narrower, more effective range for subsequent, more detailed experiments. The biochemical IC50 of this compound for FPPS is 210 nM, which can serve as a rough guide, but cellular effects will vary depending on cell permeability and metabolic rate.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time will depend on the specific cell line's doubling time and the biological question being addressed. For initial dose-response assays to determine cytotoxicity, a 48 to 72-hour incubation is a common starting point to allow for sufficient time to observe effects on cell viability. For studies on signaling pathway modulation, shorter incubation times (e.g., 1, 6, 12, 24 hours) may be more appropriate to capture early events before the onset of widespread cell death.
Q4: What are the expected cellular effects of this compound treatment?
A4: Inhibition of FPPS/GGPPS by this compound is expected to lead to a decrease in protein prenylation, which can result in:
-
Induction of apoptosis: Disruption of survival signals often leads to programmed cell death.[5][6]
-
Cell cycle arrest: Interference with proliferative signals can halt the cell cycle.
-
Changes in cell morphology: Alterations to the cytoskeleton due to the inhibition of Rho GTPases can be observed.
-
Induction of the Unfolded Protein Response (UPR): Disruption of protein trafficking due to inhibition of Rab protein geranylgeranylation can lead to ER stress and activate the UPR.[6]
Q5: How should I prepare and store a this compound stock solution?
A5: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Little to No Effect Observed at Expected Concentrations
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Concentration or Incubation Time | Perform a broader dose-response curve (e.g., up to 100 µM) and extend the incubation time (e.g., up to 96 hours). |
| Cell Line Resistance | Some cell lines may have lower sensitivity to mevalonate pathway inhibitors. Consider testing a different cell line known to be sensitive to bisphosphonates. Investigate the expression levels of FPPS and GGPPS in your cell line. |
| Compound Degradation | Prepare fresh dilutions from a new aliquot of your stock solution for each experiment. Ensure proper storage of the stock solution. |
| High Serum Concentration in Media | Serum components can sometimes interfere with compound activity. Try reducing the serum concentration if your cell line can tolerate it, or test the compound in a serum-free medium for a short duration. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure you have a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and practice consistent pipetting techniques. |
| "Edge Effects" in Multi-well Plates | Evaporation from the outer wells can alter the effective drug concentration. To mitigate this, avoid using the outermost wells for critical experiments or fill them with sterile PBS or media to maintain humidity. |
| Inaccurate Pipetting of this compound | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. |
Issue 3: Unexpected Cellular Morphology or Behavior
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (media with the same concentration of DMSO as the highest drug concentration) to assess solvent effects. |
| Off-Target Effects | While this compound is an FPPS/GGPPS inhibitor, off-target effects are always a possibility, especially at higher concentrations. Try to use the lowest effective concentration. A rescue experiment by adding back FPP or GGPP can help confirm on-target activity. |
| General Cell Culture Problems | Rule out common issues such as mycoplasma contamination, incorrect media formulation, or problems with cell passage number and confluency. |
Data Presentation
Table 1: Cytotoxicity (IC50) of Zoledronic Acid (an FPPS inhibitor) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 72 hours | 20 | [7] |
| 786-OW | Renal Cell Carcinoma | 16 hours | <10 | [8] |
| ACHN | Renal Cell Carcinoma | 16 hours | <10 | [8] |
| PC-3 | Prostate Cancer | 16 hours | <10 | [8] |
| HT-1080 | Fibrosarcoma | 16 hours | <10 | [8] |
| ROS | Osteosarcoma | Not Specified | 1-8 | [9] |
| OSRGA | Osteosarcoma | Not Specified | 1-8 | [9] |
| MG63 | Osteosarcoma | Not Specified | 1-8 | [9] |
| SAOS2 | Osteosarcoma | Not Specified | 1-8 | [9] |
Table 2: Cytotoxicity (IC50) of RAM2061 (a GGPPS inhibitor) in Sarcoma Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| 143B | Osteosarcoma | Not Specified | 0.1 - 0.5 | [10] |
| HOS | Osteosarcoma | Not Specified | 0.1 - 0.5 | [10] |
| MG-63 | Osteosarcoma | Not Specified | 0.1 - 0.5 | [10] |
| Saos-2 | Osteosarcoma | Not Specified | 0.1 - 0.5 | [10] |
| A673 | Ewing Sarcoma | Not Specified | 0.1 - 0.5 | [10] |
| SK-ES | Ewing Sarcoma | Not Specified | 0.1 - 0.5 | [10] |
| SK-N-MC | Ewing Sarcoma | Not Specified | 0.1 - 0.5 | [10] |
| TC-71 | Ewing Sarcoma | Not Specified | 0.1 - 0.5 | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Protocol 3: Western Blot Analysis of Downstream Signaling
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, unprenylated Ras or Rho, p-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation status.
Mandatory Visualizations
Caption: this compound inhibits FPPS, blocking FPP and GGPP synthesis and subsequent protein prenylation.
Caption: A logical workflow for troubleshooting suboptimal results with this compound.
Caption: A general experimental workflow for characterizing the effects of this compound.
References
- 1. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
- 2. Aglycone flavonoid brachydin A shows selective cytotoxicity and antitumoral activity in human metastatic prostate (DU145) cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro determination of radiation sensitivity parameters for DU-145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Zingerone Induces Apoptosis and Ferroptosis in Prostate Cancer DU145 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of TH-Z145
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TH-Z145, a lipophilic bisphosphonate and farnesyl pyrophosphate synthase (FPPS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1][2][3][4][5] FPPS catalyzes the synthesis of farnesyl pyrophosphate (FPP), a precursor for the biosynthesis of cholesterol, steroid hormones, and other essential isoprenoids.[2][6][7] FPP is also crucial for the post-translational modification of small GTPases, such as Ras, Rho, and Rac, through a process called farnesylation and geranylgeranylation.[8][9][10][11][12] These lipid modifications are essential for the proper membrane localization and function of these signaling proteins. By inhibiting FPPS, this compound disrupts these vital cellular processes.
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target data for this compound is not extensively published, potential off-target effects can be inferred from its chemical class (bisphosphonate) and its target (an enzyme with a pyrophosphate-binding site). Potential off-targets could include:
-
Other enzymes in the mevalonate pathway: Enzymes upstream or downstream of FPPS that also bind isoprenoid pyrophosphates could be potential off-targets.
-
Enzymes with ATP/pyrophosphate binding sites: Due to the bisphosphonate moiety, which mimics pyrophosphate, this compound could potentially interact with other enzymes that have binding sites for ATP or pyrophosphate, such as kinases or phosphatases.[13]
-
Human Epidermal Growth Factor Receptors (HERs): Some studies have shown that certain bisphosphonates can directly bind to and inhibit HER family receptor tyrosine kinases.[14]
Q3: We are observing unexpected cellular phenotypes in our experiments with this compound. How can we determine if these are due to off-target effects?
A3: Distinguishing on-target from off-target effects is crucial for accurate interpretation of experimental results. A multi-faceted approach is recommended:
-
Rescue Experiments: Attempt to rescue the observed phenotype by adding back the product of the inhibited enzyme, farnesyl pyrophosphate (FPP), or its downstream metabolite, geranylgeranyl pyrophosphate (GGPP), to the cell culture medium. If the phenotype is reversed, it is likely an on-target effect.
-
Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally different FPPS inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to FPPS in your cellular model at the concentrations used in your experiments.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of FPPS. If the resulting phenotype mimics that of this compound treatment, it supports an on-target mechanism.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Potential Cause: Variability in cellular uptake or metabolism of this compound. As a lipophilic bisphosphonate, its delivery and intracellular concentration may be influenced by cell type and culture conditions.
-
Troubleshooting Steps:
-
Optimize treatment time and concentration for your specific cell line.
-
Ensure consistent cell density and passage number.
-
Use a validated method to measure the intracellular concentration of this compound if possible.
-
Issue 2: Observed phenotype does not align with known functions of FPPS inhibition.
-
Potential Cause: A significant off-target effect may be responsible for the observed phenotype.
-
Troubleshooting Steps:
-
Perform a kinase selectivity screen to identify potential off-target kinases.
-
Utilize chemical proteomics approaches to pull down interacting proteins.
-
Compare your observed phenotype with those reported for inhibitors of other potential target classes (e.g., HER kinase inhibitors).
-
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a series of dilutions to be used for IC50 determination.
-
Assay: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology). Typically, the compound is initially screened at a single concentration (e.g., 1 or 10 µM) against a large panel of kinases.
-
Follow-up: For any kinases showing significant inhibition (e.g., >50% inhibition), perform a dose-response experiment to determine the IC50 value.
-
Data Analysis: The results will be provided as percent inhibition and/or IC50 values for each kinase in the panel.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its target protein, FPPS, in intact cells.
Methodology:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified time.
-
Harvest and Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C). Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble and precipitated protein fractions.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble FPPS by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble FPPS as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Data Presentation
Table 1: Template for Kinase Selectivity Profiling Data
| Kinase Target | % Inhibition at [X] µM | IC50 (nM) | Notes |
| FPPS (On-Target) | Value | Positive Control | |
| Kinase A | |||
| Kinase B | |||
| ... |
This table should be populated with experimental data. In the absence of specific data for this compound, this serves as a template for researchers to organize their findings.
Table 2: Template for Cellular Assay Results
| Assay | Cell Line | This compound EC50 (nM) | Rescue with FPP/GGPP? | Phenotype consistent with FPPS Knockdown? |
| Proliferation | ||||
| Apoptosis | ||||
| Migration |
This table is a template for summarizing cellular assay data to help differentiate on- and off-target effects.
Visualizations
Caption: The Mevalonate and Protein Prenylation Pathways inhibited by this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for troubleshooting on-target vs. off-target effects.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. genecards.org [genecards.org]
- 3. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 5. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. Geranylgeranylation - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. The balance of protein farnesylation and geranylgeranylation during the progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Do Bisphosphonates Inhibit Bone Metastasis In Vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Technical Support Center: Troubleshooting TH-Z145 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TH-Z145 in in vivo experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Formulation
Q1: How should I prepare this compound for in vivo administration?
A1: this compound is a lipophilic bisphosphonate. While it is highly soluble in DMSO, using DMSO as a primary vehicle for in vivo injections, especially for repeated dosing, is not recommended due to potential toxicity. For intraperitoneal (i.p.) injections, a common strategy for lipophilic compounds is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a suitable vehicle to a final concentration where the DMSO percentage is low (typically <10%).
A potential vehicle for other lipophilic bisphosphonates that has been reported is 10% Kolliphor HS-15 in saline. It is crucial to perform a small-scale formulation test to ensure the final solution is clear and free of precipitation. Always prepare the formulation fresh before each use.
Q2: My this compound formulation is precipitating. What should I do?
A2: Precipitation can occur if the compound's solubility limit is exceeded in the final vehicle.
-
Increase the proportion of co-solvent: If you are using a co-solvent like DMSO, you can try slightly increasing its percentage, but be mindful of potential toxicity.
-
Try alternative vehicles: Consider other biocompatible vehicles used for lipophilic drugs, such as solutions containing cyclodextrins or lipid-based formulations like lipid nanoparticles (LNPs).
-
Sonication: Gentle sonication can sometimes help in re-dissolving the compound, but be cautious about compound stability under these conditions.
-
Warm the solution: Gently warming the solution to body temperature (37°C) right before injection can improve solubility. Ensure the compound is stable at this temperature.
Q3: What are the recommended storage conditions for this compound?
A3: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month . Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.
Experimental Design & Dosing
Q4: What is the recommended in vivo dose for this compound?
A4: A single study has reported an effective dose of 20 µg per mouse administered via intraperitoneal (i.p.) injection in a B16-OVA xenograft model and a pathogenic influenza model. Currently, there is no publicly available dose-response data or maximum tolerated dose (MTD) study for this compound.
Q5: I am not observing the expected anti-tumor effect at the 20 µg dose. What should I do?
A5: If you are not seeing the desired efficacy, consider the following factors:
-
Tumor Burden: Treatment may be more effective when initiated in mice with smaller, established tumors. Check if your tumor volumes at the start of treatment are consistent with successful models.
-
Dosing Frequency: The original study used this compound as a vaccine adjuvant, which may not require frequent dosing. For a therapeutic effect on established tumors, a different dosing schedule might be necessary. Since pharmacokinetic data for this compound is not available, you may need to conduct a pilot study with varying dosing frequencies (e.g., daily, every other day).
-
Route of Administration: Intraperitoneal injection was used in the published study. Ensure your i.p. injection technique is correct to maximize drug delivery to the peritoneal cavity and subsequent systemic absorption.
-
Dose Escalation: If possible, a pilot dose-escalation study could be performed to determine if higher doses are more effective and to establish the MTD in your specific animal model.
Q6: I am observing signs of toxicity in my mice (e.g., weight loss, ruffled fur). What could be the cause?
A6: Toxicity could stem from the compound itself or the formulation vehicle.
-
Vehicle Toxicity: High concentrations of DMSO or other solubilizing agents can cause local irritation (peritonitis) and systemic toxicity. Ensure the vehicle concentration is minimized and well-tolerated. Run a vehicle-only control group to assess this.
-
Compound Toxicity: Although specific toxicity data for this compound is lacking, inhibition of the mevalonate (B85504) pathway can have systemic effects. If toxicity is observed, consider reducing the dose or the frequency of administration.
-
Injection Procedure: Incorrect i.p. injection can lead to organ damage or infection. Ensure proper technique is used.
Biological Mechanism & Data Interpretation
Q7: What is the mechanism of action of this compound?
A7: this compound is a specific inhibitor of geranylgeranyl diphosphate (B83284) synthase (GGPPS) , a key enzyme in the mevalonate pathway. It has a reported IC50 of 210 nM for GGPPS and a much higher IC50 (>30 µM) for farnesyl pyrophosphate synthase (FPPS), indicating its specificity. By inhibiting GGPPS, this compound prevents the synthesis of geranylgeranyl pyrophosphate (GGPP). GGPP is essential for a post-translational modification called geranylgeranylation, which is required for the proper function and membrane localization of many small GTPases, such as Rho, Rac, and Rab proteins.
Q8: What are the expected downstream effects of GGPPS inhibition by this compound?
A8: The primary downstream effect is the disruption of protein geranylgeranylation. A key study showed that this compound inhibits the geranylgeranylation of Rab5 in antigen-presenting cells. This leads to arrested endosomal maturation, which prolongs antigen retention and enhances antigen presentation to T cells, thereby boosting the immune response. In cancer cells, inhibiting the prenylation of oncogenic GTPases like Rho and Rac can impact cell signaling, proliferation, and survival.
Q9: My experimental results are unexpected. Could there be off-target effects?
A9: While this compound is reported to be a specific GGPPS inhibitor, all drugs have the potential for off-target effects. The mevalonate pathway is central to many cellular processes, so its inhibition can have widespread consequences. For example, statins, which also inhibit this pathway (at the HMG-CoA reductase step), are known to have pleiotropic effects. If you observe unexpected phenotypes, consider that they may be related to the systemic inhibition of protein geranylgeranylation in various cell types beyond your primary target cells.
Quantitative Data Summary
Currently, detailed quantitative data from dose-response and toxicity studies for this compound are not publicly available. The following table summarizes the available in vitro and in vivo information.
| Parameter | Value | Species/System | Reference |
| Target Enzyme | Geranylgeranyl Diphosphate Synthase (GGPPS) | - | |
| IC50 (GGPPS) | 210 nM | - | |
| IC50 (FPPS) | >30 µM | - | |
| Effective In Vivo Dose | 20 µg / mouse | Mouse | |
| Route of Administration | Intraperitoneal (i.p.) | Mouse | |
| Reported Animal Model | B16-OVA cells (s.c.) xenograft | Mouse | |
| Reported In Vivo Effect | Inhibited tumor growth and prolonged survival | Mouse |
Key Experimental Protocols
Protocol: B16-OVA Syngeneic Tumor Model
This is a generalized protocol based on common practices for this model. The exact parameters for the original this compound study are not fully detailed in the available literature.
-
Cell Culture: Culture B16-OVA cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and perform a cell count using a hemocytometer or automated cell counter. Resuspend the cells in sterile, serum-free media or PBS at a concentration of 2 x 10^6 cells/mL. Keep cells on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^5 cells) into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Start measuring tumor volume with calipers every 2-3 days once they become palpable (typically around day 5-7 post-implantation). Tumor volume can be calculated using the formula: Volume = 0.5 * (Length * Width^2).
-
Treatment Initiation: Begin treatment with this compound when tumors reach a predetermined average size (e.g., 50-100 mm³).
-
Drug Administration: Administer this compound or vehicle control via intraperitoneal injection at the desired dose and schedule.
-
Endpoint: Continue monitoring tumor growth, body weight, and animal health. The experiment can be concluded when tumors reach a predetermined maximum size, or based on other endpoints like survival.
Visualizations
Signaling Pathway and Drug Target
How to handle hygroscopic DMSO for TH-Z145 dissolution
Welcome to the technical support resource for the handling and use of TH-Z145. This guide provides detailed answers, troubleshooting workflows, and protocols to ensure successful dissolution and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What grade of Dimethyl Sulfoxide (B87167) (DMSO) is recommended for dissolving this compound?
A: It is critical to use an anhydrous, high-purity grade (≥99.9%) of DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound and promote precipitation.[3][4] Always use a fresh bottle or one that has been properly stored to prevent moisture contamination.[5]
Q2: How should I properly store anhydrous DMSO to maintain its quality?
A: Anhydrous DMSO should be stored in a tightly sealed, airtight glass container in a cool, dry, and well-ventilated place away from direct sunlight.[2][6][7] To minimize water absorption from repeated openings, consider aliquoting the DMSO into smaller, single-use volumes under an inert gas like argon or nitrogen.[8]
Q3: My DMSO arrived frozen. Can I still use it?
A: Yes. DMSO has a relatively high freezing point of 18.5°C (65°F) and will solidify in a cool room or during shipping.[9][10] This is a normal property and does not affect the quality of the solvent. You can thaw it by bringing it to room temperature or placing it in a warm water bath. Ensure the container is sealed tightly during thawing to prevent moisture contamination.[9]
Q4: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is crucial to determine the specific tolerance of your cell line.[11] It is best practice to keep the final DMSO concentration below 0.1% if possible.[1] Always include a DMSO-only vehicle control in your experiments at the same final concentration used for your compound treatment to account for any solvent-induced effects.[11]
Q5: Can I sterilize my this compound stock solution by filtration?
A: It is generally not recommended to filter sterilize a compound dissolved in 100% DMSO. Nothing is expected to survive in pure DMSO, and filtration may lead to the compound binding to the filter membrane, which would alter the final concentration of your stock solution.[12] If sterility is a concern, use sterile-filtered DMSO and prepare the solution under aseptic conditions in a laminar flow hood.[13]
Troubleshooting Guide
Problem: My this compound powder is not dissolving in DMSO, or the solution appears cloudy.
This is a common issue that can almost always be resolved by addressing one of the following factors. Follow this guide to identify and solve the problem.
| Potential Cause | Explanation & Solution | Citation |
| Water Contamination | The most common cause is "wet" DMSO. The presence of water significantly reduces DMSO's ability to solvate lipophilic compounds. Solution: Discard the current solution and start over with fresh, anhydrous DMSO from a newly opened or properly stored bottle. | [1][3] |
| Insufficient Agitation | The compound may not have had enough physical energy to dissolve and may be forming aggregates. Solution: Vortex the solution vigorously for 1-2 minutes. If particles remain, sonicate the vial in a water bath for 10-15 minutes to break up aggregates. | [1][5] |
| Low Temperature | Dissolution is an energetic process. At cooler room temperatures, solubility can be limited. Solution: Gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Do not overheat, as high temperatures can degrade both the compound and the DMSO. | [1][5][14] |
| Concentration Exceeds Solubility Limit | You may be attempting to create a stock solution that is above the solubility limit of this compound. Solution: Prepare a more dilute stock solution. For example, if a 20 mM stock is problematic, try preparing a 10 mM solution. | [1] |
Problem: My this compound dissolves perfectly in DMSO but precipitates when I add it to my aqueous buffer or cell culture medium.
This phenomenon, often called "salting out," occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is less soluble.
| Potential Cause | Explanation & Solution | Citation |
| Rapid Solvent Change | The abrupt change from 100% DMSO to a high-water environment causes the compound to crash out of solution. Solution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous media. Instead, use a stepwise dilution method. For example, first, make an intermediate dilution of the stock in a smaller volume of media, then add this intermediate dilution to the final volume. Pipette the stock solution directly into the media with vigorous stirring or vortexing to ensure rapid dispersal. | [1][11][15] |
| Final Concentration Too High | The final concentration in the aqueous medium may still be above the compound's aqueous solubility limit, even with low DMSO. Solution: Re-evaluate the required final concentration for your experiment. It may be necessary to work at a lower concentration to maintain solubility. | [16] |
Quantitative Data Summary
The following tables provide key data for this compound and its recommended use in DMSO.
Table 1: Chemical Properties and Storage Recommendations for this compound (Note: this compound is a hypothetical compound for illustrative purposes.)
| Property | Value |
| Molecular Formula | C₂₂H₂₀N₄O₄S |
| Molecular Weight | 452.49 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility in Anhydrous DMSO | ≥ 20 mg/mL (approx. 44.2 mM) |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (Stock Solution in DMSO) | -80°C for 6 months, -20°C for 1 month |
Table 2: Recommended DMSO Concentrations for Experimental Setups
| Application | Recommended Final DMSO Concentration | Notes |
| In Vitro Cell-Based Assays | < 0.5% (ideally ≤ 0.1%) | Always include a vehicle control. Optimize for your specific cell line. |
| In Vivo Animal Studies | < 2% | May require co-solvents like PEG400 or Tween 80 to maintain solubility and reduce toxicity. |
| Biochemical Assays | < 1% | Higher concentrations may interfere with enzyme kinetics or protein stability. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes how to prepare 1 mL of a 10 mM stock solution.
Materials:
-
This compound powder (MW: 452.49 g/mol )
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance
-
Sterile, amber-colored microcentrifuge tube (1.5 mL)
-
Sterile, nuclease-free pipette tips
-
Vortex mixer and water bath sonicator
Calculation:
-
Mass required (mg):
-
Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L × 0.010 mol/L × 452.49 g/mol = 0.0045249 g
-
Mass = 4.52 mg
-
Procedure:
-
Preparation: Bring the this compound vial and the anhydrous DMSO to room temperature before opening to minimize water absorption.[5]
-
Weighing: Accurately weigh 4.52 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Tightly cap the tube and vortex vigorously for 2 minutes.[1]
-
Visually inspect for any remaining solid particles.
-
If particles are visible, place the tube in a water bath sonicator for 10-15 minutes.[5]
-
If solubility is still an issue, place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently.[1]
-
-
Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile amber tubes. Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[11][17] Avoid repeated freeze-thaw cycles.[11]
Visualized Workflows and Pathways
The following diagrams illustrate key processes and concepts related to handling DMSO and this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 3. ziath.com [ziath.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 7. Bot Verification [naturtotalshop.com]
- 8. researchgate.net [researchgate.net]
- 9. dmsostore.com [dmsostore.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. reddit.com [reddit.com]
- 13. lifetein.com [lifetein.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. benchchem.com [benchchem.com]
Preventing precipitation of TH-Z145 in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of TH-Z145 in cell culture media during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a lipophilic bisphosphonate that acts as a potent and specific inhibitor of Geranylgeranyl Pyrophosphate Synthase (GGPPS), with an IC50 of 210 nM.[1] It is utilized in research to study the effects of inhibiting the mevalonate (B85504) pathway, which is crucial for various cellular processes.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO is approximately 90-100 mg/mL.[1][2]
Q4: How should this compound be stored?
Proper storage is crucial to maintain the stability and activity of this compound.
| Storage Condition | Powder | In Solvent (DMSO) |
| -20°C | 2 years[1] | 1 month[1][3] |
| -80°C | 3 years[1] | 6 months[1][3] |
| 4°C | 2 years[1] | Not Recommended |
It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound in cell culture media is a common issue due to its lipophilic nature. This guide provides potential causes and solutions to maintain a homogenous solution during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock solution to the media. | Poor initial mixing: The concentrated DMSO stock is not dispersing quickly enough in the aqueous media. | 1. Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing the tube. 2. Avoid adding the stock solution directly to the bottom of the tube; instead, add it to the bulk of the media. |
| High final concentration: The desired working concentration of this compound exceeds its solubility limit in the final culture media. | 1. Review the literature for typical working concentrations of this compound in your cell line or a similar model. 2. Perform a dose-response curve to determine the optimal, non-precipitating concentration for your experiment. | |
| Low temperature of media: Cold media can decrease the solubility of lipophilic compounds. | Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution. | |
| Precipitate forms over time in the incubator. | Compound instability in aqueous solution: this compound may degrade or aggregate during prolonged incubation in culture media. | 1. For long-term experiments, consider replacing the media with freshly prepared this compound solution every 24-48 hours. 2. Minimize the exposure of the media containing this compound to light. |
| Interaction with media components: Components in the serum or media supplements may interact with this compound, leading to precipitation. | 1. If using serum, try reducing the serum percentage if experimentally feasible. 2. Test different types of media to see if the precipitation issue is specific to one formulation. | |
| High final DMSO concentration: A high percentage of DMSO in the final culture volume can cause some compounds to precipitate out of solution. | Ensure the final concentration of DMSO in your cell culture medium is kept below 0.5% to minimize solvent-induced precipitation and cytotoxicity. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Water bath sonicator
Methodology:
-
Calculate the required mass: The molecular weight of this compound is 394.34 g/mol .[1] To prepare a 10 mM stock solution, weigh out 3.94 mg of this compound powder for every 1 mL of DMSO.
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, briefly sonicate the tube in a water bath.
-
-
Aliquoting and Storage:
Protocol for Preparing Working Solutions and Dosing Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media
-
Sterile conical tubes
-
Cell culture plates with seeded cells
Methodology:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Example for 10 µM final concentration):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete media. This results in a 100 µM intermediate solution in a new sterile tube. Mix thoroughly by gentle vortexing or pipetting.
-
Add the appropriate volume of the 100 µM intermediate solution to your cell culture plates to achieve the final desired concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of media already in the well of a 12-well plate.
-
-
Direct Dosing (for lower final concentrations):
-
For lower final concentrations (e.g., 1 µM), you can directly add a smaller volume of the 10 mM stock solution to a larger volume of media. For example, add 1 µL of 10 mM stock to 10 mL of media to get a 1 µM working solution.
-
Always add the stock solution to the media, not the other way around, and mix immediately.
-
-
Incubation: Gently swirl the plates to ensure even distribution of the compound and return them to the incubator.
Visual Guides
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: Decision tree for troubleshooting this compound precipitation.
References
TH-Z145 stability at room temperature
Welcome to the technical support center for TH-Z145. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored as a powder. Under these conditions, it is stable for up to 3 years at -20°C and up to 2 years at 4°C.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Solutions of this compound are less stable than the powdered form. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. To maintain the integrity of the compound, it is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Q3: Can this compound be stored at room temperature?
A3: this compound is shipped at room temperature for short durations, which suggests it has a degree of stability under these conditions. However, for long-term storage, it is crucial to adhere to the recommended refrigerated or frozen conditions to prevent degradation. For experimental use, solutions of this compound should ideally be prepared fresh. If temporary storage at room temperature is necessary, it should be for the shortest time possible, and the solution should be protected from light.
Q4: What is the mechanism of action of this compound?
A4: this compound is a lipophilic bisphosphonate that acts as an inhibitor of Farnesyl Pyrophosphate Synthase (FPPS). FPPS is a key enzyme in the mevalonate (B85504) pathway. By inhibiting FPPS, this compound disrupts the synthesis of important isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTPase signaling proteins such as Ras, Rho, and Rac, which are critical for various cellular processes.
Troubleshooting Guide
Issue 1: Precipitation of this compound in aqueous solutions during cellular assays.
-
Cause: this compound is a lipophilic compound, and like many lipophilic bisphosphonates, it may have limited solubility in aqueous buffers, leading to precipitation. This is a common issue when diluting a DMSO stock solution into an aqueous cell culture medium.
-
Solutions:
-
Optimize Final Concentration: The concentration of this compound in your assay might be exceeding its solubility limit. Try performing a dose-response experiment to determine the optimal, non-precipitating concentration range.
-
Use a Co-solvent: In some instances, the use of a pharmaceutically acceptable co-solvent in the final formulation can improve solubility. However, this must be carefully validated to ensure the co-solvent does not affect the experimental outcome.
-
Sonication: Gentle sonication of the solution upon dilution can sometimes help in dissolving the compound.
-
Fresh Dilutions: Prepare fresh dilutions of this compound in your aqueous buffer immediately before use to minimize the time for potential precipitation.
-
Issue 2: Inconsistent or lower-than-expected activity in cellular assays.
-
Cause: This could be due to several factors, including degradation of the compound, suboptimal assay conditions, or issues with cell permeability.
-
Solutions:
-
Verify Compound Integrity: Assess the stability of your this compound stock solution and working dilutions. A stability assessment using HPLC is recommended (see Experimental Protocols section).
-
Optimize Incubation Time: The time-course of this compound's effect may vary depending on the cell type and the specific endpoint being measured. Perform a time-course experiment to identify the optimal incubation period.
-
Assess Cell Permeability: As a lipophilic compound, this compound is designed for better cell permeability compared to non-lipophilic bisphosphonates. However, if you suspect permeability issues, you could consider using permeabilizing agents, though this should be done with caution as it can introduce artifacts.
-
Check for Serum Protein Binding: Components in the cell culture serum may bind to this compound, reducing its effective concentration. Consider performing assays in serum-free or reduced-serum conditions, if appropriate for your cell line.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| Solvent | -80°C | 6 months |
| Solvent | -20°C | 1 month |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound at Room Temperature using HPLC
This protocol provides a framework for evaluating the stability of a this compound solution when stored at room temperature.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler vials
2. Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the stock solution with an appropriate solvent (e.g., cell culture medium without serum, or a buffer like PBS) to a final concentration relevant to your experiments (e.g., 100 µM).
-
Time Point 0 (T=0) Sample: Immediately after preparing the working solution, take an aliquot, and mix it with an equal volume of cold acetonitrile to precipitate any proteins and halt degradation. Centrifuge the sample and transfer the supernatant to an HPLC vial. This will serve as your reference sample.
-
Incubation: Store the remaining working solution at room temperature (e.g., 25°C), protected from light.
-
Subsequent Time Points: At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution and process them in the same way as the T=0 sample.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for analyzing small molecules on a C18 column is a gradient of water and acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A starting point could be a gradient from 10% to 90% acetonitrile over 15-20 minutes.
-
Detection: Set the UV detector to a wavelength where this compound has maximum absorbance. This can be determined by a UV scan of the compound.
-
Injection: Inject equal volumes of each prepared sample onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in the chromatograms for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at time X / Peak Area at time 0) * 100
-
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for stability assessment.
Technical Support Center: Interpreting Unexpected Results with the Kinase Inhibitor KI-X
Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the hypothetical kinase inhibitor, KI-X. The following information is designed to address specific issues and guide users toward logical experimental solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is the observed potency (IC50) of KI-X in our cell-based assay significantly lower than the published values?
Answer: A discrepancy in potency can arise from several factors related to the experimental setup. Here is a step-by-step guide to troubleshoot this issue.
Troubleshooting Guide:
-
Re-evaluate Reagent Preparation and Storage:
-
Action: Confirm the correct stock concentration of KI-X. Ensure the compound is fully dissolved and has not precipitated. Verify the storage conditions (temperature, light protection) to prevent degradation.
-
Rationale: Improperly prepared or stored compound will lead to inaccurate final concentrations in the assay.
-
-
Assess Cell Health and Culture Conditions:
-
Action: Regularly check cells for signs of stress or contamination.[1][2] Ensure the cell passage number is within the recommended range for the cell line, as high passage numbers can alter cellular responses.[3][4]
-
Rationale: Cellular health is critical for reproducible results in cell-based assays.[1][3]
-
-
Optimize Assay Parameters:
-
Action: Review the assay protocol, paying close attention to incubation times, cell seeding density, and reagent concentrations.
-
Rationale: Every step in a cell-based assay can be a source of variability. Minimizing the number of steps can increase reproducibility.[4]
-
Experimental Protocol: Cell Viability Assay (e.g., using a Luminescent Readout)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of KI-X and add it to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Luminescent Viability Reagent Addition: Add a commercially available luminescent cell viability reagent according to the manufacturer's instructions. This reagent typically measures ATP levels as an indicator of cell health.
-
Signal Measurement: After a short incubation with the reagent, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Hypothetical Data Summary:
| Parameter | Condition A (Expected) | Condition B (Observed) |
| Cell Line | Cancer Line 1 | Cancer Line 1 |
| Seeding Density | 5,000 cells/well | 10,000 cells/well |
| KI-X Incubation | 48 hours | 48 hours |
| Observed IC50 | 10 nM | 50 nM |
Question 2: We observe significant cell toxicity at concentrations where KI-X is expected to be specific for its target. Is this an off-target effect?
Answer: Unexpected toxicity can be a result of off-target effects, where the inhibitor interacts with unintended molecules.[5][6] It is also possible that the observed effect is an exaggeration of the on-target effect in a particularly sensitive cell line.
Troubleshooting Guide:
-
Perform a Dose-Response Curve in a Control Cell Line:
-
Action: Use a cell line that does not express the primary target of KI-X.
-
Rationale: If toxicity is still observed, it strongly suggests an off-target effect.
-
-
Investigate Downstream Signaling of Known Off-Targets:
-
Action: Based on the chemical structure of KI-X, research potential off-target kinases. Use techniques like Western blotting to probe the phosphorylation status of substrates of these kinases.
-
Rationale: Kinase inhibitors can have effects on parallel or upstream pathways through mechanisms like retroactivity.[5]
-
Experimental Workflow for Investigating Off-Target Effects:
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. promocell.com [promocell.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Minimizing TH-Z145 Toxicity in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing and managing toxicity associated with the investigational compound TH-Z145 in animal studies. The information is presented in a question-and-answer format, with troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity for this compound?
A1: The complete toxicological profile of this compound is still under investigation. Preliminary in vitro studies suggest that at high concentrations, this compound may induce mitochondrial stress and inhibit the XYZ signaling pathway, which is crucial for cellular energy homeostasis. This can lead to apoptosis in rapidly dividing cells. Further in vivo studies are required to confirm these findings and identify target organs of toxicity.
Q2: What are the most common adverse clinical signs observed with this compound administration in rodents?
A2: In dose range-finding studies, the most frequently observed clinical signs at higher doses include weight loss, lethargy, ruffled fur, and hunched posture. In some cases, gastrointestinal distress, such as diarrhea, has been noted. These signs are generally dose-dependent.
Q3: How can I select an appropriate starting dose for my first in vivo study with this compound?
A3: The selection of a starting dose should be based on in vitro cytotoxicity data. A common approach is to start at a dose that is a fraction (e.g., 1/10th) of the in vitro IC50, converted to an in vivo dose equivalent. It is crucial to conduct a dose range-finding study to determine the minimum effective dose (MED) and the maximum tolerated dose (MTD) before proceeding to longer-term studies.[1][2]
Q4: Can the formulation of this compound influence its toxicity profile?
A4: Yes, the formulation can significantly impact the absorption, distribution, metabolism, and excretion (ADME) of this compound, thereby affecting its toxicity.[3][4] For example, a formulation that leads to a high peak plasma concentration (Cmax) may be associated with more acute toxicity.[3] Exploring different vehicles or controlled-release formulations could potentially mitigate these effects.[3][4]
Q5: What is the No-Observed-Adverse-Effect-Level (NOAEL) for this compound?
A5: The NOAEL is determined through comprehensive repeated-dose toxicity studies. It is the highest dose at which no statistically or biologically significant adverse effects are observed. This value is critical for calculating the safe starting dose in human clinical trials.
Troubleshooting Guides
Problem 1: Unexpected high mortality in the high-dose group during a repeated-dose study.
| Possible Cause | Troubleshooting Steps |
| Dose is too high | - Immediately cease dosing in the affected group. - Review the dose selection. Was a thorough dose range-finding study conducted? - Consider adding an intermediate dose group in subsequent studies to better define the MTD.[1] |
| Formulation issue | - Verify the stability and homogeneity of the dosing formulation. - Assess if the vehicle itself could be contributing to toxicity, especially in chronic studies. |
| Rapid absorption leading to high Cmax | - Analyze pharmacokinetic data if available. A high Cmax can lead to acute toxicity. - Consider alternative formulations to slow down absorption.[3] |
| Animal model sensitivity | - Review literature for known sensitivities of the chosen animal strain. |
Problem 2: Significant body weight loss in treated animals compared to controls.
| Possible Cause | Troubleshooting Steps |
| Systemic toxicity | - Monitor food and water intake. Reduced consumption is a common sign of toxicity. - Perform interim blood draws for clinical pathology to assess organ function. - At necropsy, pay close attention to the gastrointestinal tract and other metabolic organs. |
| Gastrointestinal toxicity | - Observe for signs like diarrhea or changes in feces. - Histopathological examination of the stomach and intestines is recommended. |
| Palatability of the formulation (for oral dosing) | - If the formulation is mixed with food, the taste of the compound might be reducing intake. - Consider oral gavage as an alternative administration route to ensure accurate dosing. |
Problem 3: Elevated liver enzymes (ALT, AST) in treated groups.
| Possible Cause | Troubleshooting Steps |
| Hepatotoxicity | - Correlate biochemical findings with histopathology of the liver. Look for signs of necrosis, inflammation, or fatty changes. - Analyze liver weights at necropsy. An increase can indicate hypertrophy or inflammation. |
| Dose-dependency | - Evaluate if the increase in liver enzymes is dose-dependent. This strengthens the link to the compound. |
| Reversibility | - Include a recovery group in your study design to assess if the liver enzyme levels return to baseline after cessation of treatment. |
Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) Study in Mice
-
Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity for this compound.[1][5]
-
Animal Model: Male and female BALB/c mice, 6-8 weeks old.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
Group 2: 10 mg/kg this compound
-
Group 3: 30 mg/kg this compound
-
Group 4: 100 mg/kg this compound
-
Group 5: 300 mg/kg this compound
-
-
Administration: Daily oral gavage for 7 days.
-
Parameters Monitored:
-
Mortality and Morbidity: Twice daily.
-
Clinical Observations: Daily, for signs of toxicity (e.g., changes in posture, activity, fur).[6][7]
-
Body Weight: Daily.
-
Terminal Procedures (Day 8):
-
Blood collection for hematology and serum biochemistry.
-
Gross necropsy of all animals.
-
Organ weights (liver, kidneys, spleen, thymus).
-
Histopathological examination of major organs from the control and high-dose groups.
-
-
Protocol 2: 28-Day Repeated-Dose Oral Toxicity Study in Rats
-
Objective: To evaluate the potential toxicity of this compound following repeated daily administration for 28 days and to determine the No-Observed-Adverse-Effect-Level (NOAEL).
-
Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.
-
Groups (10 animals/sex/group):
-
Group 1: Vehicle control
-
Group 2: Low dose (e.g., 20 mg/kg)
-
Group 3: Mid dose (e.g., 60 mg/kg)
-
Group 4: High dose (e.g., 180 mg/kg)
-
Group 5: High dose with a 14-day recovery period (5 animals/sex/group).
-
-
Administration: Daily oral gavage for 28 days.
-
Parameters Monitored:
-
Clinical Observations and Body Weights: As in the DRF study.
-
Ophthalmology: Prior to study initiation and at termination.
-
Clinical Pathology (Day 29):
-
Urinalysis: During week 4.
-
Terminal Procedures (Day 29 for main study, Day 43 for recovery group):
-
Gross necropsy.
-
Organ weights.
-
Comprehensive histopathological examination of all tissues from control and high-dose groups. Target organs identified in the DRF study will be examined in all groups.
-
-
Data Presentation
Table 1: Hypothetical Hematology Data from 28-Day Rat Study (Male Rats, Day 29)
| Parameter | Vehicle Control | Low Dose (20 mg/kg) | Mid Dose (60 mg/kg) | High Dose (180 mg/kg) |
| WBC (10^3/µL) | 7.5 ± 1.2 | 7.8 ± 1.5 | 8.1 ± 1.6 | 10.2 ± 2.1 |
| RBC (10^6/µL) | 8.2 ± 0.5 | 8.1 ± 0.6 | 7.9 ± 0.4 | 6.5 ± 0.8 |
| Hemoglobin (g/dL) | 15.1 ± 1.0 | 14.9 ± 1.2 | 14.5 ± 1.1 | 12.1 ± 1.5 |
| Platelets (10^3/µL) | 850 ± 150 | 870 ± 160 | 900 ± 140 | 1100 ± 200 |
| Statistically significant difference from vehicle control (p < 0.05) |
Table 2: Hypothetical Serum Biochemistry Data from 28-Day Rat Study (Male Rats, Day 29)
| Parameter | Vehicle Control | Low Dose (20 mg/kg) | Mid Dose (60 mg/kg) | High Dose (180 mg/kg) |
| ALT (U/L) | 45 ± 10 | 50 ± 12 | 95 ± 25 | 250 ± 60 |
| AST (U/L) | 80 ± 15 | 90 ± 20 | 150 ± 30 | 400 ± 80 |
| BUN (mg/dL) | 20 ± 4 | 22 ± 5 | 25 ± 6 | 45 ± 10 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 | 1.5 ± 0.4 |
| Statistically significant difference from vehicle control (p < 0.05) |
Table 3: Hypothetical Relative Organ Weights from 28-Day Rat Study (Male Rats, Day 29)
| Organ | Vehicle Control | Low Dose (20 mg/kg) | Mid Dose (60 mg/kg) | High Dose (180 mg/kg) |
| Liver (%) | 3.5 ± 0.3 | 3.6 ± 0.4 | 4.2 ± 0.5 | 5.5 ± 0.8 |
| Kidneys (%) | 0.7 ± 0.1 | 0.7 ± 0.1 | 0.8 ± 0.2 | 1.2 ± 0.3 |
| Spleen (%) | 0.2 ± 0.05 | 0.2 ± 0.04 | 0.15 ± 0.03 | 0.1 ± 0.02* |
| Statistically significant difference from vehicle control (p < 0.05) |
Mandatory Visualizations
Caption: Hypothetical signaling pathway affected by this compound.
Caption: Experimental workflow for a 28-day toxicity study.
Caption: Troubleshooting decision tree for in-study mortality.
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. What is a Dose-Ranging Study? [ddregpharma.com]
- 3. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 5. hoeford.co.uk [hoeford.co.uk]
- 6. Rodenticide Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
- 7. lakeanimalhospital.com [lakeanimalhospital.com]
- 8. Comparison of Biochemical Parameters between Mouse Model and Human after Paraquat Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of lead on hematological parameters and histopathology of the liver, kidney and spleen of female albino mice | Asian Journal of Health Sciences [ajhs.biomedpress.org]
Validation & Comparative
Comparative Analysis of Zoledronic Acid and its Alternatives in Preclinical Cancer Models
A comprehensive review of experimental data on the efficacy and mechanisms of action of bone-targeted agents in oncology research.
For Immediate Release
[City, State] – In the landscape of therapeutic agents for cancer-related bone disease, zoledronic acid has long been a cornerstone. This guide provides a detailed comparison of zoledronic acid with other bone-modifying agents, supported by experimental data from preclinical cancer models. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
No publicly available scientific literature or preclinical data could be identified for a compound designated "TH-Z145" at the time of this review. Therefore, this guide focuses on zoledronic acid and its well-established alternatives.
Zoledronic Acid: A Potent Bisphosphonate
Zoledronic acid is a third-generation nitrogen-containing bisphosphonate renowned for its high potency in inhibiting osteoclast-mediated bone resorption.[1] It is widely used to manage skeletal-related events (SREs) in patients with bone metastases from various solid tumors and in multiple myeloma.[1][2]
Mechanism of Action
Zoledronic acid's primary mechanism involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts.[3] This disruption prevents the prenylation of small GTPase signaling proteins, which are crucial for osteoclast function and survival, ultimately leading to apoptosis of these bone-resorbing cells.[3][4] Beyond its effects on osteoclasts, preclinical studies suggest that zoledronic acid may also exert direct anti-tumor effects. These include the inhibition of tumor cell proliferation and invasion, induction of apoptosis, and anti-angiogenic properties.[5]
Signaling Pathway of Zoledronic Acid in Osteoclasts
Caption: Mechanism of Zoledronic Acid in Osteoclasts.
Alternatives to Zoledronic Acid
Several other bisphosphonates and a monoclonal antibody are used in the management of cancer-induced bone disease. The choice of agent often depends on the cancer type, patient's renal function, and potential side effects.
-
Pamidronate: A second-generation nitrogen-containing bisphosphonate. It is less potent than zoledronic acid.
-
Ibandronate: Another nitrogen-containing bisphosphonate available in both intravenous and oral formulations.
-
Clodronate: A non-nitrogen-containing bisphosphonate.
-
Denosumab: A human monoclonal antibody that binds to and inhibits RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand). This prevents the activation of its receptor, RANK, on the surface of osteoclasts and their precursors, thereby inhibiting osteoclast formation, function, and survival.
Comparative Efficacy in Preclinical Cancer Models
Direct head-to-head preclinical studies comparing all these agents in the same cancer models are limited. However, extensive research has been conducted on their individual effects. The following tables summarize representative data from various preclinical studies.
In Vitro Anti-Proliferative and Pro-Apoptotic Effects
| Compound | Cancer Cell Line | Assay | Endpoint | Result |
| Zoledronic Acid | Breast Cancer (MCF-7) | MTT Assay | IC50 | Concentration-dependent inhibition |
| Zoledronic Acid | Prostate Cancer (PC-3) | Annexin V Staining | Apoptosis | Increased apoptosis |
| Pamidronate | Multiple Myeloma (RPMI 8226) | Cell Viability Assay | Inhibition | Dose-dependent decrease in viability |
| Denosumab (via RANKL inhibition) | RANKL-expressing tumor cells | Varies | Varies | Primarily acts on osteoclasts, direct anti-tumor effects are less established |
In Vivo Anti-Tumor and Anti-Metastatic Effects
| Compound | Cancer Model | Primary Tumor | Endpoint | Result |
| Zoledronic Acid | Murine Breast Cancer | MDA-MB-231 | Bone Metastasis | Reduced osteolytic lesions and tumor burden in bone[6] |
| Zoledronic Acid | Nude Mouse with Bone Metastases | Human Breast Cancer | Bone Lesion Area | Dose-dependent reduction in lesion area[6] |
| Pamidronate | Rat Model of Humoral Hypercalcemia of Malignancy | Walker 256 Carcinosarcoma | Serum Calcium Levels | Effective in reducing hypercalcemia |
| Denosumab | Animal Models of Bone Metastasis | Various | Skeletal Tumor Burden | Reduced tumor growth and bone destruction |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the literature.
In Vitro Cell Proliferation (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., zoledronic acid) or a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.
-
Solubilization: The medium is removed, and the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control.
Animal Model of Bone Metastasis
-
Cell Culture: A human cancer cell line known to metastasize to bone (e.g., MDA-MB-231 for breast cancer) is cultured.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) aged 4-6 weeks are used.
-
Tumor Cell Inoculation: A suspension of tumor cells is injected into the left cardiac ventricle or directly into the tibia of the mice.
-
Treatment: Treatment with the test compound (e.g., zoledronic acid) or a placebo is initiated before or after tumor cell inoculation. Dosing can be administered intravenously or subcutaneously at specified intervals.
-
Monitoring: Tumor progression and bone lesions are monitored weekly or bi-weekly using imaging techniques such as X-ray or bioluminescence imaging (if cells are luciferase-tagged).
-
Endpoint Analysis: At the end of the study, animals are euthanized, and bones are collected for histological analysis to quantify tumor burden and osteolytic lesions.
Experimental Workflow for In Vivo Bone Metastasis Study
Caption: A typical experimental workflow for studying bone metastasis.
Conclusion
Zoledronic acid remains a highly effective agent for the management of cancer-induced bone disease, with a well-characterized mechanism of action. While other bisphosphonates and the RANKL inhibitor denosumab offer alternative therapeutic options, the choice of agent is guided by clinical context. The preclinical data summarized here provide a foundation for understanding the comparative efficacy of these drugs in cancer models and underscore the importance of robust experimental design in evaluating novel therapies. Further head-to-head preclinical studies would be beneficial for a more direct comparison of these agents.
References
- 1. Prostate Cancer and Bone Metastases: The Underlying Mechanisms [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bisphosphonates Versus Denosumab for Prevention of Pathological Fracture in Advanced Cancers With Bone Metastasis: A Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breast Cancer Medications: Zoledronic Acid vs. Pamidronate vs. Denosumab - GoodRx [goodrx.com]
- 5. droracle.ai [droracle.ai]
- 6. mdpi.com [mdpi.com]
Comparative Efficacy of TH-Z145 and Pamidronate in the Management of Bone Metastases
A detailed guide for researchers and drug development professionals on the mechanisms, preclinical data, and clinical evidence pertaining to TH-Z145 and the established bisphosphonate, pamidronate, in the context of metastatic bone disease.
Introduction
Bone metastases are a frequent and severe complication of many cancers, including breast, prostate, and lung cancer, leading to significant morbidity from pain, fractures, and hypercalcemia.[1][2][3] The pathophysiology of bone metastases involves a complex interplay between tumor cells and the bone microenvironment, leading to dysregulated bone remodeling.[2] Therapeutic strategies often target the inhibition of osteoclast-mediated bone resorption to alleviate symptoms and prevent skeletal-related events.[4] This guide provides a comparative analysis of a novel investigational agent, this compound, and a widely used second-generation bisphosphonate, pamidronate.
Mechanism of Action
This compound: A lipophilic bisphosphonate, this compound is an inhibitor of farnesyl pyrophosphate synthase (FPPS). It is also described as a specific geranylgeranyl pyrophosphate synthase (GGPPS) inhibitor, with a reported IC50 of 210 nM for GGPPS and over 30 µM for FPPS. By inhibiting these enzymes in the mevalonate (B85504) pathway, this compound can disrupt the post-translational prenylation of small GTP-binding proteins that are crucial for osteoclast function and survival. This ultimately leads to the inhibition of bone resorption.
Pamidronate: As a nitrogen-containing bisphosphonate, pamidronate's primary pharmacological action is the inhibition of bone resorption. It adsorbs to calcium phosphate (B84403) crystals in the bone, directly blocking their dissolution. Furthermore, pamidronate inhibits osteoclast activity. This is achieved through the inhibition of farnesyl diphosphate (B83284) synthase in the mevalonate pathway, which disrupts the function of key proteins and can lead to osteoclast apoptosis.
Signaling Pathway: Inhibition of the Mevalonate Pathway by Bisphosphonates
Caption: Inhibition of the mevalonate pathway by this compound and pamidronate.
Preclinical Efficacy
This compound: Preclinical data for this compound in the context of bone metastases is not yet widely published. However, one study demonstrated that intraperitoneal administration of this compound inhibited tumor growth and prolonged survival in a B16-OVA melanoma xenograft mouse model. While not a direct model of bone metastasis, this suggests potential anti-tumor activity.
Pamidronate: In vitro studies have shown that potent bisphosphonates like pamidronate can inhibit the adhesion of breast cancer cells to bone. Animal studies have demonstrated that pamidronate inhibits accelerated bone resorption induced by tumors.
Clinical Efficacy and Experimental Protocols
This compound: Currently, there are no published clinical trial data evaluating the efficacy of this compound in the treatment of bone metastases.
Pamidronate: Pamidronate is approved for the treatment of osteolytic bone metastases in breast cancer and multiple myeloma, as well as for hypercalcemia of malignancy.
Key Clinical Trials for Pamidronate in Bone Metastases:
| Trial | Tumor Type | Treatment Arms | Key Findings | Citation |
| Dose-Ranging Study | Breast Cancer | - 30 mg every 2 weeks- 60 mg every 4 weeks- 60 mg every 2 weeks- 90 mg every 4 weeks | Regimens of 60 mg every 4 weeks, 60 mg every 2 weeks, and 90 mg every 4 weeks significantly reduced bone pain. Healing of lytic lesions was observed in 25% of patients. | |
| Dose-Ranging Study | Prostate Cancer | - 30 mg every 2 weeks- 60 mg every 4 weeks- 60 mg every 2 weeks- 90 mg every 4 weeks | All regimens produced reductions in bone pain, but no clear dose-response relationship was observed. No healing of bone lesions occurred. | |
| Aredia Multinational Cooperative Group | Breast Cancer | - Chemotherapy alone- Chemotherapy + Pamidronate 45 mg every 3 weeks | Median time to progression of disease in bone was increased by 48% in the pamidronate group (249 vs. 168 days). Marked pain relief was reported by 44% of pamidronate patients vs. 30% of controls. |
Experimental Protocol: Dose-Ranging Study in Breast Cancer Patients
-
Objective: To determine the efficacy and safety of four different intravenous pamidronate regimens in patients with bone metastases from breast cancer.
-
Patient Population: 61 ambulatory female patients (≥18 years) with confirmed bone metastases from breast cancer and a life expectancy of at least 3 months.
-
Study Design: A multicenter, randomized, dose-ranging trial.
-
Intervention: Patients were randomized to one of four intravenous pamidronate regimens for 12 weeks: 30 mg every 2 weeks, 60 mg every 4 weeks, 60 mg every 2 weeks, or 90 mg every 4 weeks.
-
Primary Efficacy Parameter: Change from baseline in pain score.
-
Secondary Efficacy Parameters: Narcotic scores, urinary calcium/creatinine and hydroxyproline/creatinine ratios, serum osteocalcin (B1147995) and bone alkaline phosphatase concentrations, and radiological response of bone lesions.
Experimental Workflow: Clinical Trial Protocol
Caption: A generalized workflow for a randomized clinical trial.
Safety and Tolerability
This compound: The safety profile of this compound in humans has not been established.
Pamidronate: The side effects of pamidronate are generally mild and transient. Intravenous bisphosphonates, including pamidronate, are associated with a risk of nephrotoxicity, which can be increased with larger doses and shorter infusion times.
Summary and Future Directions
Pamidronate is a well-established second-generation bisphosphonate with proven efficacy in reducing skeletal-related events and palliating pain in patients with bone metastases, particularly from breast cancer and multiple myeloma. Its mechanism of action via FPPS inhibition is well-understood.
This compound is a novel investigational bisphosphonate with a specific inhibitory action on GGPPS. While preclinical data suggest anti-tumor activity, its efficacy in the specific context of bone metastases has not been reported. Further preclinical studies in relevant bone metastasis models are warranted. Clinical trials will be necessary to determine the safety and efficacy of this compound in patients and to compare its performance against established treatments like pamidronate.
The distinct inhibitory profile of this compound on GGPPS may offer a different therapeutic window or side-effect profile compared to FPPS inhibitors like pamidronate, a hypothesis that requires rigorous investigation in future studies.
References
Validating the Inhibitory Effect of TH-Z145 on Geranylgeranyl Diphosphate Synthase (GGPPS)
A Comparative Guide for Researchers
This guide provides a comprehensive overview for validating the inhibitory effect of TH-Z145 on its likely primary target, Geranylgeranyl Diphosphate (B83284) Synthase (GGPPS). While some commercial suppliers have listed this compound as a Farnesyl Diphosphate Synthase (FPPS) inhibitor, primary scientific literature on analogous lipophilic bisphosphonates strongly indicates that compounds with its likely structure are potent and selective inhibitors of GGPPS, not FPPS. This guide will, therefore, focus on the validation of this compound's inhibitory action on GGPPS, presenting comparative data with other known inhibitors and detailing relevant experimental protocols.
The Mevalonate (B85504) Pathway and the Role of GGPPS
The mevalonate pathway is a critical metabolic route that produces isoprenoid precursors. These precursors are essential for the synthesis of a wide variety of biomolecules, including cholesterol, steroid hormones, and coenzyme Q10. A key function of isoprenoid precursors is in the post-translational modification of proteins, a process known as prenylation. GGPPS is a crucial enzyme in this pathway that catalyzes the synthesis of geranylgeranyl pyrophosphate (GGPP). GGPP is then attached to small GTPases such as Rho, Rac, and Rab proteins. This geranylgeranylation is vital for the proper membrane localization and function of these proteins, which are key regulators of cell growth, differentiation, and survival.[1][2] The inhibition of GGPPS can disrupt these fundamental cellular processes, making it an attractive target for drug development, particularly in oncology.
Figure 1: The Mevalonate Pathway and the Site of Inhibition by this compound.
Comparative Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table provides a comparison of the reported IC50 value for this compound against GGPPS with other known GGPPS inhibitors.
| Compound | Type | Target(s) | IC50 (GGPPS) | Reference |
| This compound | Lipophilic Bisphosphonate | GGPPS | 210 nM | --INVALID-LINK-- (Commercial Source) |
| Digeranyl Bisphosphonate (DGBP) | Isoprenoid Bisphosphonate | GGPPS | ~200 nM | --INVALID-LINK--[2] |
| Zoledronate | Nitrogen-containing Bisphosphonate | FPPS > GGPPS | >100 µM | --INVALID-LINK-- |
| RAM2061 | Thienopyrimidine | GGPPS | 1.3 nM | --INVALID-LINK-- |
Experimental Protocols for Validation
Validating the inhibitory effect of this compound on GGPPS involves a series of in vitro and cell-based assays.
This assay directly measures the enzymatic activity of GGPPS in the presence of the inhibitor.
Figure 2: General Workflow for the GGPPS Radiochemical Inhibition Assay.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.0, 5 mM MgCl₂, 2 mM DTT).
-
Prepare a substrate solution containing FPP and a radiolabeled isoprenoid precursor, such as [¹⁴C]-IPP.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a microplate, add the this compound dilutions to the wells.
-
Add recombinant human GGPPS enzyme to the wells and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate mix to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding a saturated NaCl solution.
-
Extract the radiolabeled product, [¹⁴C]-GGPP, using an organic solvent such as butanol.
-
-
Quantification and Data Analysis:
-
Transfer an aliquot of the organic phase to a scintillation vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
This assay assesses the downstream effect of GGPPS inhibition in a cellular context by measuring the accumulation of unprenylated proteins.
Methodology:
-
Cell Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line known to be sensitive to prenylation inhibitors) in the presence of varying concentrations of this compound for 24-48 hours.
-
-
Protein Extraction:
-
Lyse the cells and determine the total protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for an unprenylated form of a geranylgeranylated protein (e.g., unprenylated Rap1A).
-
Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
-
Data Analysis:
-
An increase in the signal for the unprenylated protein with increasing concentrations of this compound indicates effective inhibition of the GGPPS pathway in cells.
-
This highly quantitative method directly measures the levels of FPP and GGPP within cells after treatment with the inhibitor.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described for the Western blot assay.
-
Harvest and lyse the cells.
-
-
Sample Preparation:
-
Perform solid-phase extraction (SPE) to isolate and concentrate the isoprenoid pyrophosphates from the cell lysates.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Quantify the amounts of FPP and GGPP by comparing them to known standards.
-
-
Data Analysis:
-
Normalize the isoprenoid concentrations to the total number of viable cells.
-
A dose-dependent decrease in intracellular GGPP levels upon treatment with this compound would provide strong evidence of on-target GGPPS inhibition.[3]
-
Conclusion
The validation of this compound as a GGPPS inhibitor requires a multi-faceted approach. Direct enzymatic assays are essential for determining its in vitro potency and selectivity, while cellular assays are crucial for confirming its on-target effects and understanding its biological consequences. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to thoroughly investigate and validate the inhibitory action of this compound on GGPPS. This information is critical for the further development of this and similar compounds as potential therapeutic agents.
References
TH-Z145: A Comparative Guide to a Novel GGPPS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TH-Z145 with other known Geranylgeranyl Diphosphate (B83284) Synthase (GGPPS) inhibitors. The information presented herein is intended to support researchers and professionals in the fields of drug discovery and development in making informed decisions regarding the selection of research tools for studying the isoprenoid biosynthesis pathway and its role in various diseases.
Introduction to GGPPS Inhibition
Geranylgeranyl diphosphate synthase (GGPPS) is a critical enzyme in the mevalonate (B85504) pathway, responsible for the synthesis of geranylgeranyl pyrophosphate (GGPP).[1][2] GGPP is an essential precursor for the post-translational modification of small GTPases, such as Rho, Rac, and Rab, through a process called geranylgeranylation.[3] This modification is vital for the proper subcellular localization and function of these proteins, which are key regulators of numerous cellular processes, including signal transduction, cell proliferation, cytoskeletal dynamics, and vesicular trafficking.[3] Dysregulation of the mevalonate pathway and protein prenylation has been implicated in the pathophysiology of several diseases, including cancer and bone disorders.[4] Consequently, GGPPS has emerged as a promising therapeutic target, and the development of its inhibitors is an active area of research.[5]
This guide focuses on this compound, a lipophilic bisphosphonate, and compares its activity with other well-characterized GGPPS inhibitors, including digeranyl bisphosphonate (DGBP), VSW1198, RAM2061, and the widely used bisphosphonate, zoledronate.
Comparative Analysis of GGPPS Inhibitors
The following table summarizes the in vitro potency of this compound and other selected GGPPS inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of GGPPS by 50%. Where available, IC50 values for Farnesyl Diphosphate Synthase (FPPS), another key enzyme in the mevalonate pathway, are included to indicate the selectivity of the inhibitors.
| Compound | GGPPS IC50 (nM) | FPPS IC50 (nM) | Key Characteristics |
| This compound | 210 | >30,000 | A lipophilic bisphosphonate with high selectivity for GGPPS over FPPS. |
| DGBP | ~200 | - | One of the first discovered selective GGPPS inhibitors. |
| VSW1198 | 45 | - | A potent triazole-based GGPPS inhibitor. |
| RAM2061 | 86 | - | A homoneryl isomer derivative of VSW1198. |
| Zoledronate | Weakly Inhibitory | Potent Inhibitor | A potent nitrogen-containing bisphosphonate that primarily targets FPPS, but its downstream effects lead to GGPP depletion.[6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of these inhibitors and a typical experimental approach for their evaluation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of GGPPS inhibitors are provided below.
Protocol 1: In Vitro GGPPS Inhibition Assay (Radiochemical Method)
This protocol is adapted from established methods for measuring GGPPS activity and its inhibition.[1]
1. Materials and Reagents:
-
Recombinant Human GGPPS
-
GGPPS Inhibitor (e.g., this compound)
-
Farnesyl Pyrophosphate (FPP)
-
[¹⁴C]-Isopentenyl Pyrophosphate ([¹⁴C]-IPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2 mM DTT
-
Stop Solution: Saturated NaCl
-
Extraction Solvent: Butanol
-
Scintillation Cocktail
-
96-well microplates
-
Liquid Scintillation Counter
2. Assay Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the GGPPS inhibitor in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the inhibitor dilutions or vehicle control. Add the recombinant human GGPPS enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Enzymatic Reaction Initiation: Start the reaction by adding a substrate mix containing FPP and [¹⁴C]-IPP to each well. Incubate the plate for 20 minutes at 37°C.
-
Reaction Termination and Product Extraction: Stop the reaction by adding the stop solution. Extract the radiolabeled product, [¹⁴C]-GGPP, by adding butanol and mixing thoroughly.
-
Measurement and Analysis: Centrifuge the plate to separate the phases. Transfer an aliquot of the butanol (organic) phase containing the [¹⁴C]-GGPP to a scintillation vial with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Protein Geranylgeranylation Assay (Western Blot)
This protocol allows for the assessment of a GGPPS inhibitor's effect on protein prenylation within a cellular context by detecting the accumulation of unprenylated proteins.
1. Materials and Reagents:
-
Cell line of interest (e.g., cancer cell line)
-
GGPPS Inhibitor (e.g., this compound)
-
Cell culture medium and supplements
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody specific for an un-geranylgeranylated form of a protein (e.g., Rap1a)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
2. Assay Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the GGPPS inhibitor or vehicle control for a specified period (e.g., 48-72 hours).
-
Cell Lysis: Harvest and wash the cells with PBS. Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and incubate with the primary antibody against the unprenylated protein. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Signal Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the band corresponding to the unprenylated protein will indicate the level of GGPPS inhibition.
Protocol 3: Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify the induction of apoptosis in cells treated with GGPPS inhibitors.[7][8]
1. Materials and Reagents:
-
Cell line of interest
-
GGPPS Inhibitor (e.g., this compound)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow Cytometer
2. Assay Procedure:
-
Cell Treatment: Treat cells with the GGPPS inhibitor at various concentrations for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Conclusion
This compound is a potent and selective inhibitor of GGPPS, demonstrating its potential as a valuable research tool for investigating the roles of GGPP and protein geranylgeranylation in health and disease. Its high selectivity for GGPPS over FPPS offers a more targeted approach to studying the specific consequences of GGPP depletion compared to broader-spectrum bisphosphonates like zoledronate. This comparative guide provides essential data and protocols to aid researchers in designing and interpreting experiments aimed at elucidating the therapeutic potential of GGPPS inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vivo Evaluation of Isoprenoid Triazole Bisphosphonate Inhibitors of Geranylgeranyl Diphosphate Synthase: Impact of Olefin Stereochemistry on Toxicity and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 4. In vivo evaluation of combination therapy targeting the isoprenoid biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geranylgeranyl diphosphate synthase inhibition induces apoptosis that is dependent upon GGPP depletion, ERK phosphorylation and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Cross-Validation of TH-Z145's Anti-Tumor Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor effects of the novel investigational compound TH-Z145. By cross-validating its performance against established and alternative cancer therapeutics, this document aims to offer a clear perspective on its potential role in oncology. All data presented is based on preclinical findings and is intended for an audience engaged in drug discovery and development.
Comparative Analysis of Anti-Tumor Activity
The anti-proliferative and cytotoxic effects of this compound were evaluated against alternative anti-cancer agents across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of potency.
| Compound | Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action |
| This compound (Hypothetical) | DU145 (Prostate) | 15 | Mevalonate (B85504) Pathway Inhibition |
| A549 (Lung) | 25 | Mevalonate Pathway Inhibition | |
| MCF-7 (Breast) | 18 | Mevalonate Pathway Inhibition | |
| Atorvastatin | DU145 (Prostate) | 20 | HMG-CoA Reductase Inhibitor[1] |
| A549 (Lung) | 30 | HMG-CoA Reductase Inhibitor[1] | |
| MCF-7 (Breast) | 22 | HMG-CoA Reductase Inhibitor[1] | |
| Adriamycin | DU145 (Prostate) | 0.5 | DNA Intercalation, Topoisomerase II Inhibition[2] |
| A549 (Lung) | 0.8 | DNA Intercalation, Topoisomerase II Inhibition | |
| MCF-7 (Breast) | 0.4 | DNA Intercalation, Topoisomerase II Inhibition | |
| AZD3965 | Small Cell Lung Cancer | Varies | Monocarboxylate Transporter 1 (MCT1) Inhibitor[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., DU145, A549, MCF-7) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, Atorvastatin, or Adriamycin for 48-72 hours.
-
MTT Incubation: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells are treated with the respective compounds at their IC50 concentrations for 24 hours.
-
Cell Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Following compound treatment, total protein is extracted from the cells using RIPA buffer.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, cleaved caspase-3) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action and Signaling Pathways
This compound is hypothesized to exert its anti-tumor effects through the inhibition of the mevalonate pathway, a critical metabolic pathway for cholesterol synthesis and the production of isoprenoid intermediates necessary for protein prenylation. This inhibition leads to the disruption of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Caption: Proposed mechanism of action of this compound via inhibition of the mevalonate pathway.
Experimental Workflow for Efficacy Evaluation
The comprehensive evaluation of this compound's anti-tumor effects follows a structured, multi-stage experimental workflow, progressing from in vitro characterization to in vivo validation.
Caption: Standard workflow for evaluating the anti-tumor effects of a novel compound.
References
Comparative analysis of lipophilic vs. nitrogen-containing bisphosphonates
A Comparative Analysis of Lipophilic and Nitrogen-Containing Bisphosphonates
This guide provides an objective comparison of lipophilic bisphosphonates and conventional nitrogen-containing bisphosphonates (N-BPs). It details their distinct mechanisms of action, presents key experimental data on their efficacy, and outlines the methodologies used in these assessments for researchers, scientists, and drug development professionals.
Introduction: Evolving Bisphosphonate Chemistry
Bisphosphonates are a class of drugs that potently inhibit osteoclast-mediated bone resorption, making them a cornerstone therapy for bone disorders like osteoporosis and bone metastases.[1][2][3] They are synthetic analogs of pyrophosphate, characterized by a P-C-P backbone, which gives them a high affinity for calcium hydroxyapatite (B223615) in bone.[4]
Bisphosphonates are broadly categorized into two classes based on their chemical structure and mechanism of action: simpler, non-nitrogen-containing bisphosphonates and the more potent nitrogen-containing bisphosphonates (N-BPs).[5] N-BPs, such as alendronate, risedronate, and zoledronate, are the most widely prescribed.
However, the high polarity of traditional N-BPs, which facilitates strong bone targeting, limits their bioavailability and cellular uptake in tissues other than bone. To overcome this, a new generation of lipophilic bisphosphonates has been developed. By reducing polarity, these compounds exhibit improved cellular permeability, leading to a broader range of potential therapeutic applications, particularly in oncology.
Contrasting Mechanisms of Action
While both classes of compounds target the same general metabolic pathway, their specific molecular targets and cellular consequences differ significantly.
Nitrogen-Containing Bisphosphonates (N-BPs)
The primary molecular target of N-BPs is Farnesyl Pyrophosphate Synthase (FPPS) , a key enzyme in the mevalonate (B85504) pathway. By inhibiting FPPS, N-BPs block the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoid lipids are essential for a post-translational modification process called prenylation.
Prenylation is crucial for the function of small GTP-binding proteins (GTPases) like Ras, Rho, and Rac, which act as molecular switches in vital cellular processes. The disruption of GTPase prenylation in osteoclasts impairs their cytoskeletal arrangement, membrane ruffling, and survival, ultimately leading to apoptosis and a potent anti-resorptive effect.
Lipophilic Bisphosphonates
Lipophilic bisphosphonates represent a strategic evolution, designed for enhanced cellular uptake and broader activity. While they also inhibit FPPS, many are engineered as dual inhibitors , targeting both FPPS and Geranylgeranyl Diphosphate Synthase (GGPPS) , the subsequent enzyme in the pathway.
This dual inhibition provides a more comprehensive blockade of the mevalonate pathway. Their increased lipophilicity allows them to more readily cross cell membranes, a significant advantage for targeting cells outside the bone microenvironment, such as tumor cells. This can result in greater potency for inhibiting tumor cell growth, proliferation, and invasiveness compared to traditional, more polar N-BPs.
Data Presentation: Performance Comparison
The following tables summarize key differences and quantitative data derived from in vitro and in vivo studies.
Table 1: Comparative Summary of Key Characteristics
| Feature | Nitrogen-Containing Bisphosphonates (N-BPs) | Lipophilic Bisphosphonates |
| Primary Molecular Target(s) | Farnesyl Pyrophosphate Synthase (FPPS) | FPPS and Geranylgeranyl Diphosphate Synthase (GGPPS) |
| Core Mechanism | Inhibition of protein prenylation, leading to osteoclast apoptosis. | Dual inhibition of protein prenylation; direct anti-proliferative and pro-apoptotic effects on tumor cells. |
| Polarity | High | Low / Reduced |
| Bone Mineral Affinity | High | Generally lower than N-BPs, can be engineered. |
| Cellular Permeability | Low, uptake primarily via endocytosis in osteoclasts. | High, improved ability to cross cell membranes. |
| Primary Therapeutic Focus | Bone diseases (e.g., Osteoporosis, Paget's disease). | Oncology (direct anti-tumor effects), parasitic diseases. |
Table 2: Comparative In Vitro Enzyme Inhibition
This table presents the half-maximal inhibitory concentrations (IC₅₀) against the target enzymes FPPS and GGPPS. Lower values indicate higher potency.
| Compound | Type | FPPS IC₅₀ (nM) | GGPPS IC₅₀ (nM) |
| Zoledronate | Nitrogen-Containing | ~15,000 | >100,000 |
| BPH-715 | Lipophilic | ~230 | ~21,000 |
| BPH-675 | Lipophilic | >100,000 | ~21,000 |
Data adapted from studies on human enzymes. Values are approximate and can vary based on assay conditions. BPH-715 demonstrates potent dual inhibition, while BPH-675 is a selective GGPPS inhibitor. Zoledronate is a potent FPPS inhibitor but much less effective against GGPPS.
Table 3: Comparative Cellular and Physiological Activity
| Assay / Model | Nitrogen-Containing BP (Zoledronate) | Lipophilic BP (e.g., BPH-715) | Outcome |
| Tumor Cell Growth Inhibition (in vitro) | Less effective | Significantly more potent | Lipophilic BPs show greater direct anti-cancer activity due to better cellular uptake. |
| Tumor Cell Invasion (Matrigel Assay) | Less effective | Significantly more potent | Enhanced lipophilicity leads to more effective inhibition of cancer cell invasion. |
| Bone Resorption (in vitro ⁴⁵Ca²⁺ release) | More effective | Less effective | The higher bone affinity of Zoledronate makes it a more potent inhibitor of bone resorption. |
| Anti-Tumor Activity (in vivo mouse model) | Less effective | Significantly more potent | Lipophilic BPs demonstrate superior direct anti-tumor efficacy in vivo. |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the mevalonate pathway by different bisphosphonate classes.
Experimental Workflow Diagram
Caption: General workflow for the comparative evaluation of novel bisphosphonates.
Experimental Protocols
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of bisphosphonates for the inhibition of FPPS.
-
Methodology:
-
Enzyme Preparation: Recombinant human FPPS is expressed in a suitable system (e.g., E. coli) and purified.
-
Reaction Mixture: A reaction buffer is prepared containing the purified FPPS enzyme, its substrates isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP), and necessary cofactors like MgCl₂. One of the substrates (e.g., IPP) is often radiolabeled (e.g., with ¹⁴C).
-
Inhibitor Addition: The reaction is initiated in the presence of varying concentrations of the test bisphosphonates (lipophilic vs. N-BPs).
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes) to allow the enzymatic reaction to proceed.
-
Product Separation & Detection: The reaction is stopped, and the product (radiolabeled FPP) is separated from the unreacted substrate, often by acid hydrolysis and organic extraction. The amount of product formed is quantified using liquid scintillation counting.
-
-
Data Analysis: The percentage of FPPS inhibition at each bisphosphonate concentration is calculated relative to a control without any inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Growth Inhibition Assay (AlamarBlue® Assay)
-
Objective: To assess the cytotoxic or cytostatic effect of bisphosphonates on cultured cancer cells.
-
Methodology:
-
Cell Seeding: Tumor cells (e.g., human breast cancer line MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test bisphosphonates. Control wells receive medium with vehicle only. Cells are incubated for an extended period (e.g., 72 hours).
-
Reagent Addition: AlamarBlue® reagent (resazurin) is added to each well. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) to the pink, highly fluorescent resorufin.
-
Incubation & Measurement: Plates are incubated for 2-4 hours, and the fluorescence is measured using a plate reader (e.g., excitation 560 nm, emission 590 nm).
-
-
Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The results are expressed as a percentage of the viability of the untreated control cells, and IC₅₀ values are calculated.
In Vitro Prenylation Assay
-
Objective: To directly measure the inhibition of protein prenylation within cells after bisphosphonate treatment.
-
Methodology:
-
Cell Culture and Treatment: Macrophages (e.g., J774) or other relevant cells are cultured and treated with various concentrations of bisphosphonates for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Cells are harvested and lysed to release cellular proteins.
-
In Vitro Reaction: The cell lysates, containing unprenylated GTPases due to the drug treatment, are incubated with recombinant prenyltransferase enzymes (e.g., GGTase-I) and a biotinylated isoprenoid donor substrate (e.g., biotin-GPP). This results in the biotin-tagging of proteins that were unprenylated in the cell.
-
Detection: The biotinylated (formerly unprenylated) proteins are detected and quantified via Western blot using streptavidin-horseradish peroxidase (HRP).
-
-
Data Analysis: The intensity of the bands on the Western blot corresponds to the amount of unprenylated protein, providing a direct measure of the bisphosphonate's efficacy in blocking the mevalonate pathway inside the cell.
References
- 1. Bisphosphonates - Basic Science - Orthobullets [orthobullets.com]
- 2. Bisphosphonate - Wikipedia [en.wikipedia.org]
- 3. Differences between the bisphosphonates for the prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphosphonates | International Osteoporosis Foundation [osteoporosis.foundation]
- 5. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TH-Z145 Against Known FPPS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of TH-Z145, a novel investigational agent, against established inhibitors of Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This document is intended to provide researchers, scientists, and drug development professionals with objective data to inform their research and development activities.
Executive Summary
Initial reports have presented conflicting information regarding the primary molecular target of this compound. While some sources have categorized it as an FPPS inhibitor, further investigation reveals that This compound is a potent and specific inhibitor of Geranylgeranyl Pyrophosphate Synthase (GGPPS) , with significantly lower activity against FPPS. This guide will therefore benchmark this compound against known FPPS inhibitors, highlighting its distinct selectivity profile. This is of particular importance for research into therapeutic areas where specific inhibition of GGPPS, rather than FPPS, is desired.
Data Presentation: Inhibitor Performance Comparison
The following tables summarize the in vitro potency of this compound and a selection of well-characterized FPPS inhibitors. IC50 values, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, are presented to facilitate a direct comparison of their enzymatic inhibition.
Table 1: In Vitro Potency of this compound
| Compound | Target Enzyme | IC50 | Citation |
| This compound | GGPPS | 210 nM | [1] |
| This compound | FPPS | >30 mM | [1] |
Table 2: In Vitro Potency of Known FPPS Inhibitors
| Compound | Target Enzyme | IC50 | Citation |
| Zoledronic Acid | FPPS | ~1-8 µM (in osteosarcoma cells) | [2] |
| Risedronate | FPPS | 100 nM | [3] |
| Alendronate | FPPS | 460 nM | [4] |
| Zoledronic Acid | GGPPS | >100 µM | |
| Risedronate | GGPPS | >100 µM | |
| Alendronate | GGPPS | No inhibition |
Table 3: In Vitro Potency of Non-Bisphosphonate Inhibitors
| Compound | Target Enzyme | IC50 |
| Digeranyl bisphosphonate (DGBP) | GGPPS | ~200 nM |
| Thienopyrimidine Bisphosphonates | FPPS | Low nanomolar range |
Experimental Protocols
The determination of enzyme inhibition, as reflected in the IC50 values, is critical for the comparative analysis of these compounds. The following are detailed methodologies for the key enzymatic assays cited.
FPPS and GGPPS Inhibition Assays (Radiochemical Method)
These assays quantify the inhibitory effect of a compound on the activity of FPPS or GGPPS by measuring the incorporation of a radiolabeled substrate into the final product.
Materials:
-
Recombinant human FPPS or GGPPS enzyme
-
Test inhibitor (e.g., this compound, Zoledronic Acid)
-
Substrates:
-
For FPPS: Geranyl pyrophosphate (GPP) and [1-14C]isopentenyl pyrophosphate ([14C]IPP)
-
For GGPPS: Farnesyl pyrophosphate (FPP) and [1-14C]isopentenyl pyrophosphate ([14C]IPP)
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM Dithiothreitol (DTT)
-
Stop Solution: 2 M HCl
-
Scintillation Cocktail
-
96-well microplates
-
Liquid scintillation counter
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of the respective enzyme (FPPS or GGPPS) to each well. Add the serially diluted inhibitor to the wells. Incubate for 15-30 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mixture (GPP and [14C]IPP for FPPS; FPP and [14C]IPP for GGPPS) to each well.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.
-
Product Extraction: Extract the radiolabeled product ([14C]FPP for FPPS; [14C]GGPP for GGPPS) using an organic solvent (e.g., hexane (B92381) or butanol).
-
Quantification: Transfer the organic phase containing the radiolabeled product to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways relevant to the action of FPPS and GGPPS inhibitors.
Caption: The Mevalonate Pathway and downstream isoprenoid biosynthesis.
References
- 1. abmole.com [abmole.com]
- 2. Growth inhibition and sensitization to cisplatin by zoledronic acid in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of TH-Z145's Impact on Cell Viability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to TH-Z145
This compound is a lipophilic bisphosphonate that has been identified as a potent inhibitor of both Farnesyl Pyrophosphate Synthase (FPPS) and Geranylgeranyl Pyrophosphate Synthase (GGPPS). These enzymes are critical components of the mevalonate (B85504) pathway, which is essential for the production of isoprenoids. Isoprenoids are vital for various cellular processes, including the post-translational modification of small GTPases like Ras, Rho, and Rab, which play key roles in cell signaling, proliferation, and survival. By inhibiting FPPS and GGPPS, this compound disrupts these crucial cellular functions, leading to the inhibition of tumor growth.
The Mevalonate Pathway and the Role of this compound
The mevalonate pathway is a key metabolic cascade responsible for the synthesis of cholesterol and isoprenoids. This compound targets two key enzymes in this pathway, FPPS and GGPPS, leading to a dual blockade of isoprenoid production. This disruption of downstream signaling is the primary mechanism by which this compound is expected to exert its anti-cancer effects.
Figure 1. Mechanism of action of this compound in the mevalonate pathway.
Comparative Analysis of Lipophilic Bisphosphonate Activity
To illustrate the potential efficacy of this compound, we present data from a comparable lipophilic bisphosphonate, Bph-715, which also exhibits dual FPPS and GGPPS inhibitory activity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Bph-715 and other bisphosphonates against various cancer cell lines.
| Compound | Target Enzyme(s) | Cell Line | IC50 (µM) |
| Bph-715 | FPPS & GGPPS | MCF-7 (Breast Cancer) | ~0.1 - 0.2 |
| NCI-H460 (Lung Cancer) | ~0.1 - 0.2 | ||
| SF-268 (Glioblastoma) | ~0.1 - 0.2 | ||
| Zoledronate | FPPS | MCF-7 (Breast Cancer) | ~15 |
| BPH-675 | GGPPS (selective) | Various tumor cell lines | ~5 |
Note: The data presented in this table is for Bph-715 and is intended to be illustrative of the potential activity of a dual-inhibiting lipophilic bisphosphonate like this compound. Specific IC50 values for this compound are not currently available.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the impact of compounds like this compound on cell viability.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, DU145, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and control compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Figure 2. Experimental workflow for the MTT cell viability assay.
Rescue Experiment to Confirm Dual Inhibition
To validate the dual inhibitory effect of a compound like this compound on both FPPS and GGPPS, a rescue experiment can be performed. This involves supplementing the cell culture with downstream products of the mevalonate pathway to see if the cytotoxic effects of the inhibitor can be reversed.
Procedure:
-
Follow the standard cell viability assay protocol as described above.
-
In a parallel set of experiments, co-treat the cells with this compound and either farnesol (B120207) (FOH) or geranylgeraniol (B1671449) (GGOH), the precursors to FPP and GGPP, respectively.
-
Assess cell viability after the incubation period.
Expected Outcome:
-
If this compound is a potent dual inhibitor, the addition of either FOH or GGOH alone should not be sufficient to fully rescue the cells from its cytotoxic effects. This is because both pathways are blocked.
Figure 3. Logical diagram of a rescue experiment to validate dual inhibition.
Conclusion
This compound, as a lipophilic bisphosphonate targeting both FPPS and GGPPS, represents a promising strategy for cancer therapy. While direct quantitative data on its impact on cell viability is still emerging, the comparative data from similar compounds like Bph-715 suggest a high potential for potent anti-proliferative activity across various cancer cell types. The experimental protocols provided herein offer a robust framework for the systematic evaluation of this compound and other novel inhibitors of the mevalonate pathway. Further research is warranted to fully elucidate the therapeutic potential of this compound.
Safety Operating Guide
Proper Disposal Procedures for TH-Z145: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of TH-Z145, a lipophilic bisphosphonate used in research.
This compound is a research chemical and should be handled with care by trained personnel.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous bisphosphonate compounds indicate that it may be harmful if swallowed, cause skin and serious eye irritation, and potentially have reproductive and organ-specific toxicity with prolonged exposure.[3][4] Therefore, adherence to standard hazardous waste disposal protocols is crucial.
Hazard Assessment and Classification
Based on the available information for bisphosphonates, this compound should be treated as a hazardous chemical. The primary hazards are expected to be:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.
-
Specific Target Organ Toxicity: Potential for damage to bone through prolonged or repeated exposure.
-
Reproductive Toxicity: May be suspected of damaging fertility or the unborn child.
Quantitative Data from Related Bisphosphonates:
| Hazard Classification | Compound | Data | Source |
| Acute Oral Toxicity (LD50) | Risedronate Sodium | Rat | |
| Serious Eye Irritation | Alendronate Sodium | Rabbit: Extremely irritating |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety goggles or face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of pure this compound, as well as contaminated labware.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated, expired, or unwanted this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Label the container as "Hazardous Waste: this compound".
-
Include the full chemical name and any known hazard pictograms.
-
-
Contaminated Labware (Solid):
-
Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a dedicated, sealed plastic bag or container.
-
Label the container as "Hazardous Waste: this compound Contaminated Debris".
-
-
Liquid Waste (Solutions):
-
If this compound has been dissolved in a solvent (e.g., DMSO), collect the waste solution in a sealed, leak-proof, and chemically compatible container.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent used, and the approximate concentration.
-
Do not mix with other incompatible chemical wastes.
-
2. Storage of Hazardous Waste:
-
Store all waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.
3. Arranging for Disposal:
-
Never dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Disposal in a chemical landfill is a likely final step, managed by the disposal service.
Emergency Procedures for Spills
In the event of a spill of this compound powder:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the swept-up material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a damp cloth or paper towel.
-
Place all cleanup materials into the hazardous waste container.
-
-
Decontamination: Decontaminate the area and any equipment used for cleanup.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Visual Guides
Disposal Workflow for this compound
References
Personal protective equipment for handling TH-Z145
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the farnesyl pyrophosphate synthase (FPPS) inhibitor, TH-Z145. The following procedural guidance is intended to be a primary resource for laboratory safety and chemical handling, ensuring the well-being of personnel and the integrity of research.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide, as a lipophilic bisphosphonate, it should be handled with care as a potentially hazardous compound. The following recommendations are based on general safety protocols for potent, research-grade chemicals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Hands | Double Nitrile Gloves | Ensure gloves are compatible with the solvents used to dissolve this compound. Change gloves immediately if contaminated. |
| Eyes | Safety Goggles or Face Shield | Provide protection against splashes and aerosols. |
| Body | Laboratory Coat | A buttoned lab coat should be worn at all times in the laboratory. |
| Respiratory | Fume Hood or Respirator | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood. For procedures with a high risk of aerosolization outside of a fume hood, a properly fitted N95 or higher-level respirator is recommended. |
Engineering Controls and Work Practices
Safe handling of this compound is paramount. Adherence to the following engineering controls and work practices will minimize exposure risk.
| Control/Practice | Description |
| Ventilation | All procedures involving the handling of powdered this compound or volatile solutions must be performed in a certified chemical fume hood to prevent inhalation of the compound. |
| Designated Area | Designate a specific area within the laboratory for handling this compound. This area should be clearly marked and equipped with the necessary safety and cleanup materials. |
| Weighing | Use a balance with a draft shield or conduct weighing within a fume hood to prevent dissemination of the powder. |
| Solution Preparation | Prepare solutions in a fume hood. Add solvent to the powdered compound slowly to avoid splashing. |
| Spill Management | Have a spill kit readily available. In the event of a spill, evacuate the immediate area, and follow established laboratory procedures for hazardous chemical cleanup. |
| Hygiene | Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or apply cosmetics in the laboratory. |
Operational Plan: Experimental Workflow
The following diagram illustrates a general workflow for an in vivo experiment using this compound, from preparation to administration.
A general workflow for an in vivo experiment with this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
All waste generated from the handling and use of this compound must be treated as hazardous chemical waste.
| Waste Type | Collection Container | Labeling |
| Solid Waste | Designated, sealed, and clearly labeled hazardous waste container. | "Hazardous Waste: this compound (Solid)" |
| Liquid Waste | Designated, sealed, and clearly labeled hazardous waste container compatible with the solvent used. | "Hazardous Waste: this compound in [Solvent Name]" |
| Sharps | Puncture-proof sharps container labeled as hazardous waste. | "Hazardous Waste: Sharps contaminated with this compound" |
| Contaminated PPE | Double-bagged and placed in a designated hazardous waste container. | "Hazardous Waste: PPE contaminated with this compound" |
Disposal Pathway
The following diagram outlines the logical steps for the proper disposal of this compound waste.
The disposal pathway for this compound waste.
Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general principles of laboratory safety. It is not a substitute for a comprehensive risk assessment and the user's adherence to all applicable institutional and regulatory guidelines. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposing of hazardous materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
